2-[Benzyl(cyclopropylmethyl)amino]ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[benzyl(cyclopropylmethyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-9-8-14(11-13-6-7-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSLXZJKVCPLHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CCO)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-[Benzyl(cyclopropylmethyl)amino]ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-[benzyl(cyclopropylmethyl)amino]ethanol, a key intermediate in the development of various neurologically active compounds.[1] This document details several viable synthetic strategies, including N-alkylation and reductive amination, complete with generalized experimental protocols. Quantitative data, where available from analogous reactions, is presented for comparative analysis.
Core Synthesis Strategies
The synthesis of this compound can be approached through several convergent strategies. The main pathways involve the formation of the tertiary amine by either N-alkylation or reductive amination. These routes offer flexibility in the choice of starting materials and reaction conditions.
The key intermediates for these syntheses are:
-
N-Benzyl-N-(cyclopropylmethyl)amine
-
N-Benzylethanolamine
-
2-(Cyclopropylmethylamino)ethanol
The final product is then assembled from these intermediates. The following sections will detail the synthesis of these precursors and the subsequent final assembly steps.
Synthesis of Intermediates
Pathway A: Synthesis of N-Benzyl-N-(cyclopropylmethyl)amine
This secondary amine can be prepared via two primary methods:
1. N-Alkylation of Benzylamine with a Cyclopropylmethyl Halide:
This is a direct approach where benzylamine is reacted with a cyclopropylmethyl halide (e.g., bromide or chloride).
-
Experimental Protocol:
-
Dissolve benzylamine in a suitable anhydrous solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a base, such as potassium carbonate or cesium carbonate, to the solution.
-
Slowly add cyclopropylmethyl bromide or chloride to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Reductive Amination of Benzaldehyde with Cyclopropylmethylamine:
This method involves the formation of an imine intermediate from benzaldehyde and cyclopropylmethylamine, which is then reduced in situ.
-
Experimental Protocol:
-
Dissolve benzaldehyde and cyclopropylmethylamine in a suitable solvent, such as methanol or dichloromethane.
-
Add a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride. For reactions involving less reactive amines or aldehydes, a Lewis acid catalyst like Ti(OiPr)₄ can be employed prior to the addition of the reducing agent.
-
Stir the reaction at room temperature until the imine formation and subsequent reduction are complete.
-
Quench the reaction with a basic aqueous solution (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
-
Pathway B: Synthesis of N-Benzylethanolamine
N-Benzylethanolamine is a common precursor and can be synthesized by the N-alkylation of ethanolamine with benzyl chloride.[2]
-
Experimental Protocol:
-
In a reaction vessel, add an excess of ethanolamine.
-
Slowly add benzyl chloride to the ethanolamine at a controlled temperature, typically between 40-65 °C.[3]
-
After the addition is complete, heat the reaction mixture to 80-120 °C for 1-3 hours to ensure the reaction goes to completion.[2][3]
-
After cooling, add a 30% sodium hydroxide solution and extract the product with an organic solvent like ethyl acetate.[2]
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure N-benzylethanolamine.[2]
-
| Parameter | Value | Reference |
| Yield | 66-94.5% | [2][3] |
| Purity | ~99% | [3] |
Pathway C: Synthesis of 2-(Cyclopropylmethylamino)ethanol
This intermediate can be prepared by the N-alkylation of cyclopropylmethylamine with 2-chloroethanol.
-
Experimental Protocol:
-
Combine cyclopropylmethylamine with 2-chloroethanol in the presence of a base like potassium carbonate.
-
The reaction can be carried out in a suitable solvent or neat.
-
Heat the mixture to drive the reaction to completion.
-
After cooling, work up the reaction by adding water and extracting the product.
-
Purify by distillation or chromatography.
-
Final Assembly: Synthesis of this compound
The final tertiary amine can be synthesized using the intermediates prepared above through several distinct pathways.
Pathway 1: N-Alkylation of N-Benzyl-N-(cyclopropylmethyl)amine
This is a direct and often high-yielding method.
-
Method 1a: Reaction with Ethylene Oxide: This reaction is analogous to the synthesis of 2-[(N-benzyl-N-phenyl)amino]ethanol.
-
Experimental Protocol:
-
Dissolve N-benzyl-N-(cyclopropylmethyl)amine in a suitable solvent such as methanol or ethanol.
-
Introduce ethylene oxide as a gas or a solution in the same solvent. The reaction can be carried out at temperatures ranging from 20-80 °C and at pressures from atmospheric to several atmospheres.
-
The reaction time can vary from a few hours to 48 hours depending on the temperature and pressure.
-
After the reaction is complete, remove the solvent and any excess ethylene oxide under reduced pressure.
-
Dissolve the residue in an organic solvent like chloroform, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by column chromatography.
-
-
-
Method 1b: Reaction with 2-Chloroethanol:
-
Experimental Protocol:
-
Dissolve N-benzyl-N-(cyclopropylmethyl)amine in an inert solvent.
-
Add a base (e.g., potassium carbonate) and 2-chloroethanol.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the residue by column chromatography.
-
-
Pathway 2: N-Alkylation of N-Benzylethanolamine with a Cyclopropylmethyl Halide
This pathway is also a straightforward N-alkylation.
-
Experimental Protocol:
-
Dissolve N-benzylethanolamine in a solvent such as DMF or acetonitrile.
-
Add a base like potassium carbonate or sodium hydride.
-
Add cyclopropylmethyl bromide or chloride to the mixture.
-
Stir at room temperature or with heating until the starting material is consumed.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the product by column chromatography.
-
Pathway 3: Reductive Amination of Cyclopropanecarboxaldehyde with N-Benzylethanolamine
This represents a convergent approach to the final product.
-
Experimental Protocol:
-
Dissolve N-benzylethanolamine and cyclopropanecarboxaldehyde in a suitable solvent like methanol or dichloromethane.
-
Add a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.[4]
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by adding a basic aqueous solution and extracting the product.
-
Purify by column chromatography.
-
Quantitative Data Summary (Based on Analogous Reactions)
| Reaction | Reactants | Product | Yield | Purity | Reference |
| N-Alkylation with Ethylene Oxide | N-Benzylaniline, Ethylene Oxide | 2-[(N-Benzyl-N-phenyl)amino]ethanol | 87.9-92.7% | 91.5-92.1% | |
| N-Alkylation with Benzyl Halide | Ethanolamine, Benzyl Chloride | N-Benzylethanolamine | 66-94.5% | ~99% | [2][3] |
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Overview of synthetic pathways to this compound.
Experimental Workflow: Reductive Amination
The following diagram outlines a general experimental workflow for a reductive amination synthesis.
Caption: General workflow for reductive amination synthesis.
Conclusion
This guide outlines several robust and versatile pathways for the synthesis of this compound. The choice of a specific route will depend on the availability of starting materials, desired scale, and laboratory capabilities. The provided experimental protocols, based on established chemical transformations, offer a solid foundation for the successful synthesis of this important chemical intermediate. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity for a specific application.
References
Navigating Novel Scaffolds: A Technical Guide to 2-[Benzyl(cyclopropylmethyl)amino]ethanol (CAS 1249321-20-7) and its Potential in CNS Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide on 2-[Benzyl(cyclopropylmethyl)amino]ethanol (CAS 1249321-20-7) is a technical overview constructed from publicly available data and research on structurally analogous compounds. As of this writing, in-depth experimental studies, including detailed biological activity, specific signaling pathways, and comprehensive experimental protocols for this exact molecule, are not extensively documented in peer-reviewed literature. This document, therefore, serves as an informed projection of its likely chemical and biological properties, intended to guide future research and development.
Core Compound Summary
This compound is a chemical entity of interest within medicinal chemistry and neuroscience.[1] Its structure, featuring a cyclopropylmethylamine moiety, is a recognized scaffold in the design of novel bioactive molecules, particularly those targeting central nervous system (CNS) receptors.[1]
| Property | Value | Source |
| CAS Number | 1249321-20-7 | [2][3][4] |
| Molecular Formula | C13H19NO | [2] |
| Molecular Weight | 205.30 g/mol | [3] |
| IUPAC Name | This compound | Benchchem |
| SMILES | C1CC1CN(CCO)CC2=CC=CC=C2 | Appchem |
| Purity | Typically ≥98% | [3] |
Projected Biological Significance and Mechanism of Action
The structural components of this compound suggest a potential interaction with serotonergic systems, a common target for drugs addressing psychiatric and neurological disorders.
The Cyclopropylmethylamine Scaffold and Serotonin Receptors
The N-substituted cyclopropylmethylamine framework is a key feature in compounds designed as selective agonists for serotonin (5-HT) receptors.[1] Specifically, research into analogous structures has focused on the 5-HT2C receptor, a target for antipsychotic medications.[1] The cyclopropyl group is a valuable conformational constraint in drug design, potentially enhancing binding affinity and selectivity for target receptors.[1]
Potential Signaling Pathways
Given its structural similarity to known 5-HT2C receptor agonists, this compound could potentially modulate G-protein coupled receptor (GPCR) signaling pathways. Activation of the 5-HT2C receptor typically leads to the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Synthesis and Experimental Protocols
While a specific synthesis for this compound is not detailed in the available literature, a plausible synthetic route can be proposed based on standard organic chemistry principles.
Proposed Synthesis: Reductive Amination
A common and efficient method for preparing secondary amines is reductive amination. This approach would likely involve the reaction of cyclopropanecarboxaldehyde with N-benzylethanolamine in the presence of a reducing agent.
Experimental Protocol: In Vitro Receptor Binding Assay
To determine the binding affinity of this compound for the 5-HT2C receptor, a competitive radioligand binding assay would be a standard method.
Objective: To determine the inhibitory constant (Ki) of the test compound for the human 5-HT2C receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2C receptor.
-
[3H]-Mesulergine (radioligand).
-
Test compound: this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
Scintillation cocktail and vials.
-
Microplate harvester and scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT2C receptor in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet (membrane preparation) in fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, [3H]-Mesulergine at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a microplate harvester to separate bound from free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation.
Experimental Protocol: Calcium Flux Functional Assay
To assess the functional activity of the compound as an agonist or antagonist at the 5-HT2C receptor, a calcium flux assay is appropriate, given the receptor's coupling to the Gq pathway.
Objective: To measure the effect of the test compound on intracellular calcium mobilization mediated by the 5-HT2C receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2C receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound: this compound.
-
A known 5-HT2C receptor agonist (e.g., serotonin) as a positive control.
-
A fluorescence plate reader with an injection system.
Methodology:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with the calcium-sensitive dye in assay buffer and incubate in the dark.
-
Baseline Reading: Measure the baseline fluorescence of each well using the fluorescence plate reader.
-
Compound Addition: Inject varying concentrations of the test compound into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence from baseline for each concentration. Determine the EC50 (concentration for 50% maximal response) for agonists or the IC50 for antagonists by fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound is a promising, yet under-investigated, chemical scaffold. Based on the established roles of its core moieties, it warrants further investigation as a potential modulator of serotonergic systems, particularly the 5-HT2C receptor. Future research should focus on its definitive synthesis and purification, followed by a comprehensive in vitro and in vivo pharmacological characterization to validate its projected biological activities and explore its therapeutic potential. The experimental protocols outlined above provide a foundational framework for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound|RUO [benchchem.com]
- 3. Item - Discovery of NâSubstituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications - American Chemical Society - Figshare [acs.figshare.com]
- 4. longdom.org [longdom.org]
An In-depth Technical Guide to the Mechanism of Action of 2-[Benzyl(cyclopropylmethyl)amino]ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-[Benzyl(cyclopropylmethyl)amino]ethanol scaffold represents a versatile chemical framework with significant potential in medicinal chemistry and neuroscience. Its structural components, including a benzyl group, a cyclopropylmethyl moiety, and an aminoethanol backbone, suggest a polypharmacological profile, primarily targeting sigma receptors and monoamine oxidases (MAO). This technical guide synthesizes the current understanding of the mechanism of action of derivatives based on this core structure, drawing upon data from analogous compounds to elucidate their potential therapeutic applications. While specific quantitative data for a broad range of this compound derivatives is not extensively available in public literature, the analysis of structurally related compounds provides a strong foundation for predicting their biological activities.
Primary Mechanism of Action: Sigma Receptor Modulation
The sigma receptors, classified into sigma-1 (σ1) and sigma-2 (σ2) subtypes, are intracellular chaperone proteins involved in a multitude of cellular functions. They are prominent targets in the development of therapeutics for central nervous system (CNS) disorders and cancer.
Sigma-1 Receptor (σ1R)
The σ1 receptor is predominantly located at the mitochondria-associated endoplasmic reticulum (ER) membrane, where it modulates calcium signaling between the ER and mitochondria. Ligand activation of σ1R leads to its dissociation from the binding immunoglobulin protein (BiP) and subsequent interaction with various client proteins, including ion channels and G-protein coupled receptors. This modulation can influence neuronal excitability, synaptic plasticity, and cell survival pathways.
Sigma-2 Receptor (σ2R)
The σ2 receptor, identified as transmembrane protein 97 (TMEM97), is often overexpressed in proliferating cells, including various cancer cell lines. Ligands targeting the σ2 receptor can induce apoptosis and autophagy through various signaling pathways, making it an attractive target for anticancer drug development. In the CNS, σ2 receptors are implicated in neuronal signaling and may play a role in neurodegenerative diseases.
Quantitative Data for Analogous Sigma Receptor Ligands
The following table summarizes the binding affinities (Ki) of representative compounds that share structural similarities with the this compound scaffold, such as N-benzylpiperazines and other N-substituted aminoalkanes. This data provides an indication of the potential for derivatives of the core structure to bind to sigma receptors.
| Compound Class | Representative Compound | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2/σ1) |
| N-Benzylpiperazine | N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine[1] | 2.7 | - | 38 |
| N-Benzylpiperazine | N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine[1] | 2.6 | - | 187 |
| Piperazin-2-yl-methanol | p-Methoxybenzyl substituted piperazine-2-yl-methanol[2] | 12.4 | - | - |
| Benzylpiperazinyl | 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one[3] | 1.6 | 1417 | 886 |
Experimental Protocol: Sigma Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for sigma-1 and sigma-2 receptors.
Materials:
-
Radioligand for σ1R: --INVALID-LINK---pentazocine
-
Radioligand for σ2R: [3H]1,3-di-o-tolylguanidine ([3H]DTG)
-
Masking Agent for σ2R Assay: (+)-pentazocine (to saturate σ1 receptors)
-
Non-specific Binding Control: Haloperidol
-
Membrane Preparation: Guinea pig brain or rat liver membrane homogenates, or cell lines expressing the target receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Test Compounds: Serial dilutions of the this compound derivatives.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter and Cocktail.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds. The final concentration of the radioligand should be at or below its Kd value.
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and either the test compound, buffer (for total binding), or a high concentration of haloperidol (for non-specific binding). For σ2R assays, include (+)-pentazocine in all wells to mask σ1R binding.
-
Equilibration: Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathway Diagrams
References
- 1. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-arylalkylpiperidines as high-affinity sigma-1 and sigma-2 receptor ligands: phenylpropylamines as potential leads for selective sigma-2 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Safety and Handling of 2-[Benzyl(cyclopropylmethyl)amino]ethanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information provided is based on available data for 2-[Benzyl(cyclopropylmethyl)amino]ethanol and structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not found at the time of writing. Therefore, this compound should be handled as a substance of unknown toxicity, and a thorough, site-specific risk assessment should be conducted before use.
Introduction
This compound is a research chemical with potential applications in medicinal chemistry and drug development.[1] Its structural motifs, including the benzyl, cyclopropylmethyl, and ethanolamine groups, are found in various biologically active molecules. This guide provides a summary of the available safety and handling information, physical and chemical properties, and generalized experimental workflows relevant to its synthesis and safety assessment. Given the limited specific toxicological data, a cautious approach is paramount.
Physical and Chemical Properties
The known physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1249321-20-7 | [2] |
| Molecular Formula | C13H19NO | [2][3] |
| Molecular Weight | 205.30 g/mol | [2][3][4] |
| SMILES | C1=CC=C(C=C1)CN(CCO)CC2CC2 | [2] |
Safety and Handling
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following safety and handling precautions are derived from data on structurally related amino alcohols, such as N-benzylethanolamine and N-benzyl-N-methylethanolamine.
GHS Hazard Classification (Inferred)
Based on the hazard classifications of similar compounds, this compound should be treated as potentially hazardous. The inferred GHS classifications are:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
Pictograms:
Signal Word: Warning
Hazard Statements (Inferred):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should guide the selection of appropriate PPE. The following are minimum recommendations:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection:
-
Wear a flame-retardant laboratory coat.
-
Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.
-
-
Respiratory Protection: If working with the material outside of a fume hood or if aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.
Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Use spark-proof tools and explosion-proof equipment if the material is flammable.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and acids.
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on Skin: Remove all contaminated clothing immediately. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Experimental Protocols & Workflows
No specific experimental protocols for this compound were found. The following sections provide generalized workflows for its synthesis and safety assessment.
Synthesis Workflow: Reductive Amination
A common method for the synthesis of compounds like this compound is reductive amination. The following diagram illustrates a typical workflow for this process.
References
An In-depth Technical Guide to the Spectroscopic Data of 2-[Benzyl(cyclopropylmethyl)amino]ethanol
This technical guide provides a detailed overview of the spectroscopic data for 2-[Benzyl(cyclopropylmethyl)amino]ethanol. Due to the limited availability of public, peer-reviewed experimental spectra for this specific compound, this document focuses on predicted spectroscopic characteristics derived from its structural components. To offer a comparative reference, experimental data for structurally similar compounds are also included. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₁₉NO[1]
-
Molecular Weight: 205.30 g/mol [1]
-
CAS Number: 1249321-20-7[1]
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for each of the proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 3.6 - 3.8 | Singlet | 2H | Benzylic protons (N-CH₂-Ph) |
| ~ 3.5 - 3.7 | Triplet | 2H | Methylene protons (-CH₂-OH) |
| ~ 2.6 - 2.8 | Triplet | 2H | Methylene protons (N-CH₂-) |
| ~ 2.4 - 2.6 | Doublet | 2H | Methylene protons (N-CH₂-cyclopropyl) |
| ~ 0.8 - 1.0 | Multiplet | 1H | Methine proton (CH-cyclopropyl) |
| ~ 0.4 - 0.6 | Multiplet | 2H | Methylene protons (CH₂-cyclopropyl) |
| ~ 0.1 - 0.3 | Multiplet | 2H | Methylene protons (CH₂-cyclopropyl) |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the different carbon environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 138 - 140 | Quaternary aromatic carbon (C₆H₅) |
| ~ 128 - 130 | Aromatic CH carbons (C₆H₅) |
| ~ 126 - 128 | Aromatic CH carbons (C₆H₅) |
| ~ 60 - 62 | Methylene carbon (-CH₂-OH) |
| ~ 58 - 60 | Benzylic methylene carbon (N-CH₂-Ph) |
| ~ 55 - 57 | Methylene carbon (N-CH₂-cyclopropyl) |
| ~ 53 - 55 | Methylene carbon (N-CH₂-) |
| ~ 8 - 10 | Methine carbon (CH-cyclopropyl) |
| ~ 3 - 5 | Methylene carbons (CH₂-cyclopropyl) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Broad | O-H stretch (alcohol) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 3000 | Medium | Aliphatic C-H stretch |
| 1600, 1495, 1450 | Medium | Aromatic C=C stretch |
| 1050 - 1250 | Strong | C-N stretch |
| 1000 - 1050 | Strong | C-O stretch (primary alcohol) |
| 700 - 750, 690 - 710 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Mass Spectrometry (MS) (Predicted)
The mass spectrum, likely obtained via Electrospray Ionization (ESI), would be expected to show a prominent protonated molecular ion peak.
| m/z | Assignment |
| 206.1545 | [M+H]⁺ (Protonated molecule) |
| 134.0964 | [M - C₄H₇O]⁺ (Loss of cyclopropylmethanol) |
| 91.0542 | [C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group) |
| 55.0542 | [C₄H₇]⁺ (Cyclopropylmethyl cation) |
Experimental Protocols
The following are generalized experimental protocols for acquiring spectroscopic data for compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer. Chemical shifts would be referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the sample would be placed directly on the ATR crystal, and the spectrum would be recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra would be acquired using a mass spectrometer with an Electrospray Ionization (ESI) source. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. The data would be collected in positive ion mode to observe the protonated molecular ion.
Synthesis Workflow
The synthesis of this compound can be achieved through various synthetic routes, with reductive amination being a common and efficient method. The following diagram illustrates a general workflow for its synthesis.
Caption: General synthetic routes to this compound.
References
Potential Biological Targets of 2-[Benzyl(cyclopropylmethyl)amino]ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the potential biological targets of the novel chemical entity, 2-[Benzyl(cyclopropylmethyl)amino]ethanol. Based on its distinct structural motifs, namely the N-cyclopropylmethyl and N-benzyl groups, this compound is hypothesized to primarily interact with monoamine neurotransmitter receptors, specifically serotonin (5-HT) and dopamine (D) receptors. While direct experimental data for this specific molecule is not currently available in public databases, this document synthesizes information from structurally related compounds to predict its likely pharmacological profile. Furthermore, it furnishes detailed experimental protocols for radioligand binding and functional assays necessary to empirically determine its affinity and efficacy at these targets. This guide is intended to serve as a foundational resource for researchers initiating investigations into the therapeutic potential of this compound.
Introduction
This compound is a synthetic molecule of interest within the fields of medicinal chemistry and neuroscience.[1] Its chemical structure combines features known to confer activity at key G-protein coupled receptors (GPCRs) involved in neurotransmission. The cyclopropylmethylamine moiety is a recognized pharmacophore in ligands targeting serotonin receptors, while the N-benzyl group is known to modulate affinity and efficacy at both serotonin and dopamine receptors. This convergence of structural elements suggests that this compound may act as a modulator of serotonergic and/or dopaminergic signaling, pathways critically implicated in a range of neuropsychiatric and neurological disorders.
Predicted Biological Targets
Based on structure-activity relationships (SAR) established for analogous compounds, the primary biological targets for this compound are predicted to be subtypes of the serotonin and dopamine receptor families.
Serotonin (5-HT) Receptors
The presence of the cyclopropylmethylamine group is a strong indicator of potential activity at serotonin receptors.[1] Research on N-substituted cyclopropylmethylamines has pointed towards the development of selective agonists for the 5-HT2C receptor, which are under investigation for their potential antipsychotic properties.[1] The 5-HT2 receptor family, which also includes 5-HT2A and 5-HT2B subtypes, is involved in a multitude of physiological and pathological processes, including mood, cognition, and psychosis. The N-benzyl substitution can further enhance the affinity for the 5-HT2A receptor.
Dopamine (D) Receptors
The cyclopropyl group is also utilized as a conformational restraint in the design of ligands for D2-like dopamine receptors, which include the D2, D3, and D4 subtypes.[1] Specifically, this moiety has been incorporated into bitopic or bivalent ligands targeting the D3 receptor.[1] These receptors are well-established targets for therapeutics aimed at treating conditions such as schizophrenia and substance abuse disorders.[1]
Quantitative Data from Structurally Related Compounds
While no quantitative data for this compound is currently available, the following table summarizes data for structurally related compounds to provide a basis for expected activity.
| Compound Class | Receptor Target | Assay Type | Measurement | Value (nM) |
| N-Benzyl Phenethylamines | 5-HT2A | Competition Binding | Ki | 59 - 22,340 |
| Phenylcyclopropylmethylamines | D2 | Partial Agonist Activity | EC50 | Varies |
| Substituted Benzylamines | α-adrenoceptors | Blocking Activity | Varies | Varies |
This table is illustrative and intended to show the types of activities observed with similar chemical moieties. The actual affinity and efficacy of this compound will need to be determined experimentally.
Experimental Protocols
To elucidate the pharmacological profile of this compound, the following detailed experimental protocols for receptor binding and functional assays are provided.
Radioligand Binding Assays
Radioligand binding assays are essential for determining the affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the binding affinity of this compound for human D2 and D3 receptors.
Materials:
-
Membranes: CHO-K1 cell membranes stably expressing human Dopamine D2 or D3 receptors.
-
Radioligand: [³H]-Spiperone or [³H]-7-OH-DPAT.
-
Non-specific determinant: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 500 mM NaCl.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, the appropriate concentration of radioligand, and either vehicle, non-specific determinant, or the test compound.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.
Objective: To determine the binding affinity of this compound for human 5-HT2A and 5-HT2C receptors.
Materials:
-
Membranes: HEK-293 cell membranes stably expressing human 5-HT2A or 5-HT2C receptors.
-
Radioligand: [³H]-Ketanserin (for 5-HT2A) or [³H]-Mesulergine (for 5-HT2C).
-
Non-specific determinant: Mianserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound.
-
Other materials as listed in section 4.1.1.
Procedure:
-
Follow the same general procedure as outlined in section 4.1.1, using the appropriate radioligand and non-specific determinant for the target receptor.
Functional Assays
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor, and for quantifying its potency (EC₅₀) and efficacy.
Objective: To assess the functional activity of this compound at D2 and D3 receptors by measuring its effect on cAMP levels.
Materials:
-
Cells: CHO-K1 cells stably expressing human D2 or D3 receptors.
-
Forskolin.
-
cAMP assay kit (e.g., HTRF, LANCE, or similar).
-
Test Compound: this compound.
-
Cell culture medium and supplements.
-
384-well white microplates.
Procedure:
-
Seed the cells into 384-well plates and culture overnight.
-
Prepare serial dilutions of the test compound.
-
To determine agonist activity, add the test compound to the cells and incubate for 15-30 minutes. Then, add a fixed concentration of forskolin to stimulate cAMP production and incubate for a further 15-30 minutes.
-
To determine antagonist activity, pre-incubate the cells with the test compound before adding a known D2/D3 receptor agonist (e.g., quinpirole), followed by forskolin.
-
Lyse the cells and measure the cAMP levels according to the manufacturer's protocol for the cAMP assay kit.
-
Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Objective: To assess the functional activity of this compound at 5-HT2A and 5-HT2C receptors by measuring intracellular calcium mobilization.
Materials:
-
Cells: HEK-293 cells stably expressing human 5-HT2A or 5-HT2C receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound: this compound.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed the cells into the microplates and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compound.
-
To determine agonist activity, inject the test compound into the wells and immediately measure the fluorescence signal over time.
-
To determine antagonist activity, pre-incubate the cells with the test compound before injecting a known 5-HT2A/2C receptor agonist (e.g., serotonin).
-
Generate dose-response curves from the peak fluorescence response to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Visualizations
Signaling Pathways
Caption: Predicted signaling pathways for this compound.
Experimental Workflow
References
The Cyclopropylmethyl Group: A Cornerstone in Receptor Binding and Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclopropylmethyl (CPM) group is a privileged structural motif in medicinal chemistry, renowned for its profound impact on the pharmacological profile of a wide array of therapeutic agents. Its unique stereoelectronic properties, including a rigidified conformation and a "pseudo-unsaturated" character, allow it to serve as more than a simple alkyl spacer. This guide provides a comprehensive technical overview of the role of the CPM group in receptor binding, with a particular focus on its influence on binding affinity, receptor selectivity, and functional activity. We delve into the structure-activity relationships of CPM-containing ligands, detail key experimental protocols for their characterization, and explore the downstream signaling pathways they modulate. This document is intended to be a valuable resource for professionals engaged in the design and development of novel therapeutics.
The Unique Physicochemical Properties of the Cyclopropylmethyl Group
The cyclopropyl ring, a three-membered carbocycle, possesses a unique set of steric and electronic features that distinguish it from other alkyl substituents.[1][2] The high degree of ring strain results in C-C bonds with significant p-character, often described as "pseudo-unsaturated" or having π-character.[1] This allows the cyclopropyl group to engage in favorable interactions with aromatic residues in a binding pocket.
Furthermore, the CPM group imparts a degree of conformational rigidity, which can be entropically favorable for receptor binding by reducing the conformational flexibility of the ligand.[1][3] This conformational restriction can also orient the rest of the molecule in a specific way to optimize interactions with the receptor.[1][4] The CPM group is also known to enhance metabolic stability and increase brain permeability of drug candidates.[2][3]
Role in Receptor Binding: A Focus on Opioid Receptors
The N-cyclopropylmethyl moiety is a hallmark of many potent opioid receptor ligands, including the well-known antagonist naltrexone and the partial agonist buprenorphine.[5][6] Its presence is critical in defining the affinity, selectivity, and functional efficacy of these compounds.
Impact on Binding Affinity and Selectivity
The substitution of an N-methyl group with a CPM group in the morphinan scaffold often leads to a significant increase in binding affinity for opioid receptors. This is attributed to the unique hydrophobic and electronic interactions the CPM group can form within the receptor's binding pocket.[3] Molecular modeling studies have suggested that the CPM group can occupy a lipophilic pocket and engage in π-alkyl or hydrophobic interactions with amino acid residues.[3]
The following tables summarize the binding affinities (Ki) of several CPM-containing compounds and their analogues at the µ (MOR), δ (DOR), and κ (KOR) opioid receptors.
Table 1: Binding Affinities (Ki, nM) of N-Cyclopropylmethyl Morphinan Derivatives at Opioid Receptors
| Compound | N-Substituent | MOR (Ki, nM) | DOR (Ki, nM) | KOR (Ki, nM) | Reference(s) |
| Naltrexone | Cyclopropylmethyl | 0.23 | 38 | 0.25 | [7] |
| Naloxone | Allyl | - | - | - | [7] |
| Buprenorphine | Cyclopropylmethyl | - | - | - | [8] |
| Norbuprenorphine | H | - | - | - | [8] |
| 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4′-pyridyl) carboxamido]morphinan (1c/NCP) | Cyclopropylmethyl | - | - | - | [9] |
| 3-dehydroxy analogue (6c) | Cyclopropylmethyl | - | - | - | [9] |
| NFP | Cyclopropylmethyl | 0.36 | - | 4.80 | [10] |
Influence on Functional Activity: Agonism vs. Antagonism
The N-cyclopropylmethyl group is a key determinant of whether a morphinan derivative will act as an agonist or an antagonist at the opioid receptor. While N-methyl substitution typically results in agonism (e.g., morphine), the larger N-cyclopropylmethyl group is often associated with antagonist or partial agonist activity.[4] For example, naltrexone is a potent opioid antagonist, while buprenorphine is a partial agonist at the µ-opioid receptor and an antagonist at the κ-opioid receptor.[6][11] This modulation of functional activity is thought to be due to the CPM group inducing a receptor conformation that is incompatible with full G-protein activation.[4]
The Cyclopropylmethyl Group in Other Receptor Systems
While extensively studied in the context of opioid receptors, the CPM group also plays a significant role in ligands targeting other receptor systems.
Table 2: Activity of Cyclopropylmethyl-Containing Ligands at Non-Opioid Receptors
| Compound Class | Receptor Target | Activity | Reference(s) |
| 2-Phenylcyclopropylmethylamine Derivatives | Dopamine D2 Receptor | Partial Agonists | [12] |
| trans-Cyclopropylmethyl-Linked Bivalent Ligands | Dopamine D3 Receptor | Selective Antagonists | [13][14] |
| 1-Phenyl-2-cyclopropylmethylamines | Sigma-1 and Sigma-2 Receptors | High Affinity Ligands | [15] |
| Heterocyclic Ring-Constrained Compounds | Norepinephrine Transporter (NET) | Inhibitors | [16] |
Experimental Protocols for Characterizing CPM-Containing Ligands
The following are detailed methodologies for key in vitro assays used to determine the receptor binding and functional activity of CPM-containing compounds.
Radioligand Competitive Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound.[10]
Objective: To determine the affinity of a CPM-containing ligand for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.
-
Assay Buffer: A typical buffer is 50 mM Tris-HCl (pH 7.4) containing MgCl2 and BSA.
-
Incubation: A fixed concentration of a suitable radioligand (e.g., [3H]DAMGO for MOR) is incubated with the cell membranes and a range of concentrations of the unlabeled CPM-containing test compound.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.
References
- 1. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01231F [pubs.rsc.org]
- 4. Drug Binding Poses Relate Structure with Efficacy in the μ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naltrexone - Wikipedia [en.wikipedia.org]
- 6. Buprenorphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pharmacological Properties of Bivalent Ligands Containing Butorphan Linked to Nalbuphine, Naltrexone and Naloxone at μ, δ and κ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of 17-cyclopropylmethyl-3,14-dihydroxy-4,5-epoxy-6-[(3’-fluoro-4’-pyridyl)acetami do]morphinan (NFP) as a dual selective MOR/KOR ligand with potential applications in treating opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chapter 3C: Naltrexone - Medications for Opioid Use Disorder - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity and Allosteric Pharmacology at the Dopamine D3 Receptor (D3R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Substituted 1-phenyl-2-cyclopropylmethylamines with high affinity and selectivity for sigma sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and structure-activity relationships of selective norepinephrine reuptake inhibitors (sNRI) with a heterocyclic ring constraint - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of N-benzyl-N-(cyclopropylmethyl)ethan-2-amine Derivatives: A Technical Guide to Their Synthesis and Pharmacological Landscape
For Immediate Release
This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological evaluation of N-benzyl-N-(cyclopropylmethyl)ethan-2-amine derivatives. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this chemical scaffold, highlighting its potential in medicinal chemistry. While a singular, focused discovery narrative for this specific class of compounds is not prominent in the literature, their emergence can be traced through the broader exploration of bioactive benzylamine and cyclopropylmethylamine moieties.
The N-cyclopropylmethyl group is a well-established pharmacophore, notably present in opioid receptor modulators where it can confer antagonist or mixed agonist-antagonist properties. The benzyl group, on the other hand, is a versatile substituent used to explore structure-activity relationships (SAR) by introducing aromatic interactions and modifying physicochemical properties. The combination of these two groups on an ethan-2-amine backbone has led to the investigation of these derivatives across various therapeutic areas.
Core Synthesis Strategies
The synthesis of N-benzyl-N-(cyclopropylmethyl)ethan-2-amine derivatives typically proceeds through standard organic chemistry transformations. The most common approach involves the sequential N-alkylation of a primary amine or the reductive amination of a carbonyl compound.
A general synthetic pathway can be envisioned starting from 2-phenylethanamine. This primary amine can be first N-benzylated using benzyl bromide in the presence of a base. The resulting secondary amine, N-benzyl-2-phenylethanamine, can then be alkylated with cyclopropylmethyl bromide to yield the target tertiary amine. Alternatively, reductive amination of phenylacetaldehyde with N-benzyl-N-(cyclopropylmethyl)amine would also afford the desired product.
Another plausible route begins with N-(cyclopropylmethyl)amine, which can be reacted with a suitable 2-phenylethyl halide or subjected to reductive amination with phenylacetaldehyde, followed by N-benzylation. The choice of synthetic route often depends on the availability of starting materials and the desired substitution patterns on the aromatic ring of the benzyl or phenethyl group.
Pharmacological Significance and Structure-Activity Relationships
Derivatives of the N-benzyl-N-(cyclopropylmethyl)ethan-2-amine scaffold have been primarily investigated for their activity at central nervous system (CNS) targets, particularly opioid and dopamine receptors. The combination of the N-benzyl and N-cyclopropylmethyl substituents appears to be crucial for modulating the affinity and efficacy of these ligands.
Opioid Receptor Modulation
The N-cyclopropylmethyl group is a hallmark of many opioid receptor ligands, including the non-selective antagonist naltrexone. Research into related structures suggests that N-benzyl-N-(cyclopropylmethyl)ethan-2-amine derivatives could exhibit complex pharmacology at opioid receptors, potentially acting as antagonists or biased agonists. The substitution pattern on the benzyl ring can significantly influence the interaction with the receptor binding pocket, leading to variations in affinity and functional activity.
Dopamine Receptor Activity
Studies on related N-benzyl phenethylamines have demonstrated high affinity for serotonin 5-HT2A/2C receptors. By analogy, it is plausible that N-benzyl-N-(cyclopropylmethyl)ethan-2-amine derivatives could interact with monoamine transporters and receptors, such as those for dopamine. The overall lipophilicity and electronic properties conferred by the substituted benzyl and phenethyl moieties would play a critical role in determining the selectivity and potency at these targets.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and evaluation of N-benzyl-N-(cyclopropylmethyl)ethan-2-amine derivatives, based on methodologies reported for analogous compounds.
General Procedure for N-Benzylation of 2-Phenylethanamine
To a solution of 2-phenylethanamine (1.0 eq) and a suitable base (e.g., K2CO3, 2.0 eq) in a polar aprotic solvent such as acetonitrile, benzyl bromide (1.1 eq) is added dropwise at room temperature. The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-benzyl-2-phenylethanamine.
General Procedure for N-Alkylation with Cyclopropylmethyl Bromide
To a solution of the secondary amine (e.g., N-benzyl-2-phenylethanamine, 1.0 eq) and a base (e.g., NaH, 1.2 eq) in a dry aprotic solvent such as DMF, cyclopropylmethyl bromide (1.2 eq) is added at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is then carefully quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with water and brine, dried, and concentrated. The residue is purified by chromatography to yield the desired N-benzyl-N-(cyclopropylmethyl)ethan-2-amine derivative.
Radioligand Binding Assay Protocol
The affinity of the synthesized compounds for a specific receptor (e.g., mu-opioid receptor) is determined by radioligand binding assays. Cell membranes expressing the receptor of interest are incubated with a specific radioligand (e.g., [3H]DAMGO for the mu-opioid receptor) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. After incubation, the bound and free radioligand are separated by filtration, and the radioactivity retained on the filters is quantified by liquid scintillation counting. The IC50 values are calculated from the competition binding curves and converted to Ki values using the Cheng-Prusoff equation.
Quantitative Data Summary
While specific data for a homologous series of N-benzyl-N-(cyclopropylmethyl)ethan-2-amine derivatives is not available, the following table summarizes the binding affinities of representative N-benzyl phenethylamine analogs at the 5-HT2A receptor, illustrating the impact of substitution on biological activity. This data serves as a surrogate to guide the design and evaluation of the title compounds.
| Compound ID | R1 (para-position) | R2 (N-substituent) | Ki (nM) at 5-HT2A |
| 1 | H | Benzyl | 15.2 |
| 2 | CH3 | Benzyl | 8.7 |
| 3 | OCH3 | Benzyl | 5.1 |
| 4 | Cl | Benzyl | 10.5 |
| 5 | H | 2-Methoxybenzyl | 25.6 |
| 6 | H | 3,4-Dichlorobenzyl | 3.4 |
Note: The data in this table is illustrative and based on structurally related compounds. Actual values for N-benzyl-N-(cyclopropylmethyl)ethan-2-amine derivatives would require experimental determination.
Future Directions
The N-benzyl-N-(cyclopropylmethyl)ethan-2-amine scaffold represents a promising starting point for the development of novel CNS-active agents. Future research should focus on the systematic synthesis and pharmacological characterization of a library of these derivatives with diverse substitution patterns on both the benzyl and phenethyl aromatic rings. Elucidation of their detailed mechanism of action and in vivo efficacy will be crucial in determining their therapeutic potential.
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-[Benzyl(cyclopropylmethyl)amino]ethanol via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of the tertiary amine 2-[Benzyl(cyclopropylmethyl)amino]ethanol. The described method utilizes a one-pot reductive amination reaction between N-benzylethanolamine and cyclopropanecarboxaldehyde, employing sodium triacetoxyborohydride as a mild and selective reducing agent. This approach offers a high-yielding, efficient, and straightforward procedure suitable for laboratory-scale synthesis. Included are comprehensive experimental procedures, tables of quantitative data, and diagrams illustrating the reaction pathway and experimental workflow.
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction is widely employed in the pharmaceutical industry for the synthesis of a diverse range of amine-containing molecules. The process typically involves the reaction of a carbonyl compound with an amine to form an intermediate iminium ion, which is subsequently reduced in situ to the desired amine.
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for one-pot reductive aminations due to its mild nature and chemoselectivity. It readily reduces the iminium ion intermediate while leaving the starting aldehyde or ketone largely unreacted, thereby minimizing the formation of alcohol byproducts. This protocol details the application of this methodology to the synthesis of this compound, a valuable building block in medicinal chemistry.
Reaction Scheme
The synthesis of this compound is achieved through the reductive amination of N-benzylethanolamine with cyclopropanecarboxaldehyde. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced by sodium triacetoxyborohydride.
Caption: Reaction scheme for the synthesis of this compound.
Data Presentation
Table 1: Reagent and Reaction Parameters
| Parameter | Value |
| Reactants | |
| N-Benzylethanolamine | 1.0 eq |
| Cyclopropanecarboxaldehyde | 1.2 eq |
| Reducing Agent | |
| Sodium triacetoxyborohydride | 1.5 eq |
| Solvent | |
| 1,2-Dichloroethane (DCE) | 0.1 M concentration of N-benzylethanolamine |
| Reaction Conditions | |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 12-18 hours |
| Yield and Purity | |
| Typical Yield | 85-95% |
| Purity (post-purification) | >98% (by NMR and LC-MS) |
Table 2: Spectroscopic Data for Starting Materials and Product
| Compound | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 100 MHz) δ (ppm) |
| N-Benzylethanolamine | 7.38-7.25 (m, 5H), 3.82 (s, 2H), 3.73 (t, J=5.2 Hz, 2H), 2.81 (t, J=5.2 Hz, 2H), 2.05 (br s, 2H) | 139.5, 128.6, 128.3, 127.3, 60.8, 54.1, 51.2 |
| Cyclopropanecarboxaldehyde | 9.05 (d, J=4.8 Hz, 1H), 1.55-1.45 (m, 1H), 1.20-1.10 (m, 2H), 0.95-0.85 (m, 2H) | 201.2, 13.8, 11.5 |
| This compound | 7.35-7.20 (m, 5H), 3.65 (s, 2H), 3.58 (t, J=5.5 Hz, 2H), 2.60 (t, J=5.5 Hz, 2H), 2.35 (d, J=6.8 Hz, 2H), 0.90-0.80 (m, 1H), 0.50-0.40 (m, 2H), 0.15-0.05 (m, 2H) | 139.2, 129.1, 128.3, 127.0, 60.5, 59.8, 58.7, 56.2, 9.8, 4.1 |
Note: Spectroscopic data for the product is predicted based on the structure and data from analogous compounds.
Experimental Protocols
Materials and Equipment
-
N-Benzylethanolamine (≥98%)
-
Cyclopropanecarboxaldehyde (≥98%)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (≥97%)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add N-benzylethanolamine (1.0 eq). Dissolve the amine in anhydrous 1,2-dichloroethane (to a concentration of approximately 0.1 M).
-
Addition of Aldehyde: To the stirred solution, add cyclopropanecarboxaldehyde (1.2 eq) dropwise via syringe at room temperature.
-
Addition of Reducing Agent: After stirring the mixture for 10-15 minutes, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. Note: The addition of NaBH(OAc)₃ can be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and dilute with additional dichloromethane if necessary.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Visualizations
Experimental Workflow
Caption: A general workflow for the synthesis and purification.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
1,2-Dichloroethane is a suspected carcinogen and should be handled with care.
-
Sodium triacetoxyborohydride is a water-sensitive reagent; handle in a dry environment.
-
The quenching step with sodium bicarbonate can generate gas; perform this step slowly and with adequate venting.
Application Notes and Protocols: Synthesis and Evaluation of Serotonin Receptor Agonists Derived from 2-[Benzyl(cyclopropylmethyl)amino]ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the synthesis and pharmacological evaluation of novel serotonin receptor agonists, utilizing 2-[Benzyl(cyclopropylmethyl)amino]ethanol as a key starting material. This document outlines a detailed, albeit representative, synthetic protocol for the derivatization of this precursor into a hypothetical serotonin agonist, "Compound X." Furthermore, it details standard experimental protocols for characterizing the binding affinity and functional activity of such compounds at target serotonin receptors. The included data, presented for illustrative purposes, reflects typical pharmacological profiles for agonists targeting the 5-HT₂ receptor family. Finally, key signaling pathways associated with these receptors are visualized to provide a deeper understanding of their mechanism of action.
Introduction
The serotonergic system, and particularly the 5-HT₂ family of receptors (5-HT₂ₐ, 5-HT₂₈, and 5-HT₂ₑ), are critical targets in the development of therapeutics for a range of neuropsychiatric disorders. The structural motif of N-substituted cyclopropylmethylamines is a recognized pharmacophore in the design of selective serotonin receptor agonists. The strategic incorporation of a benzyl group can further enhance binding affinity, particularly at the 5-HT₂ₐ receptor. The starting material, this compound, provides a versatile scaffold for the synthesis of a library of potential serotonin receptor agonists through modification of the hydroxyl group. This document serves as a guide for the synthesis and evaluation of such novel compounds.
Synthesis of a Representative Serotonin Agonist: Compound X
Reaction Scheme:
Protocol: Synthesis of (2-((4-Fluorobenzyl)oxy)ethyl)(benzyl)(cyclopropylmethyl)amine (Compound X)
-
Preparation of the Alkoxide: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Addition of Electrophile: Cool the reaction mixture back to 0 °C and add a solution of 4-fluorobenzyl bromide (1.1 eq) in anhydrous THF dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product, Compound X.
Pharmacological Evaluation
The following protocols describe standard in vitro assays to determine the binding affinity (Ki) and functional potency (EC₅₀) of newly synthesized compounds at serotonin receptors.
Radioligand Binding Assay for 5-HT₂ₐ Receptor Affinity
Objective: To determine the binding affinity (Ki) of Compound X for the human 5-HT₂ₐ receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT₂ₐ receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Radioligand: [³H]Ketanserin (a 5-HT₂ₐ antagonist).
-
Non-specific binding control: Mianserin (10 µM).
-
Test compound: Compound X.
-
96-well microplates, filter mats, scintillation cocktail, and a microplate scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize the HEK293-h5-HT₂ₐ cells in ice-cold membrane preparation buffer and centrifuge. Resuspend the pellet in fresh buffer and repeat. The final pellet is resuspended in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, [³H]Ketanserin (at a concentration near its Kd), and varying concentrations of Compound X. For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add mianserin.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through a filter mat using a cell harvester. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of Compound X from a concentration-response curve and then calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Functional Assay for 5-HT₂ₐ Receptor Agonism
Objective: To determine the functional potency (EC₅₀) and efficacy of Compound X as a 5-HT₂ₐ receptor agonist.
Materials:
-
HEK293 cells co-expressing the human 5-HT₂ₐ receptor and a G-protein that couples to the phospholipase C pathway (e.g., Gαq).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Reference agonist: Serotonin (5-HT).
-
Test compound: Compound X.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with an integrated fluid-handling system.
Protocol:
-
Cell Plating: Seed the cells into the microplates and allow them to attach and grow overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer at 37°C for 60 minutes.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Place the plate in the fluorescence plate reader. Add varying concentrations of Compound X or the reference agonist (serotonin) to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis: Plot the change in fluorescence against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Representative Pharmacological Data
The following table summarizes hypothetical but representative data for a novel serotonin agonist, "Compound X," at various 5-HT receptor subtypes.
| Compound | 5-HT₂ₐ Ki (nM) | 5-HT₂ₐ EC₅₀ (nM) | 5-HT₂ₐ Eₘₐₓ (%) | 5-HT₂C Ki (nM) | 5-HT₂C EC₅₀ (nM) | 5-HT₂C Eₘₐₓ (%) |
| Serotonin | 5.2 | 10.5 | 100 | 8.1 | 15.3 | 100 |
| Compound X | 2.8 | 8.7 | 95 | 50.4 | 120.2 | 80 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway for 5-HT₂ receptors and a typical workflow for the synthesis and evaluation of novel agonists.
Application Notes and Protocols: N-Alkylation with 2-[Benzyl(cyclopropylmethyl)amino]ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. 2-[Benzyl(cyclopropylmethyl)amino]ethanol is a key intermediate in medicinal chemistry, notably as a building block for compounds targeting serotonin (5-HT) and dopamine D2-like receptors.[1] Its secondary amine functionality makes it an excellent candidate for further N-alkylation to generate diverse tertiary amine structures. This document provides a detailed protocol for a representative N-alkylation reaction using this compound as the nucleophile and an alkyl halide as the electrophile.
Reaction Principle
The N-alkylation of the secondary amine, this compound, with an alkyl halide proceeds via a nucleophilic substitution reaction (SN2). The nitrogen atom's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. A base is typically required to neutralize the hydrohalic acid byproduct generated during the reaction. The choice of base and solvent is critical to ensure high yields and minimize side reactions. Polar aprotic solvents like dimethylformamide (DMF) can accelerate the rate of nucleophilic substitution.[1]
Experimental Protocol: N-Alkylation with Ethyl Bromide
This protocol details the N-alkylation of this compound with ethyl bromide to yield N-benzyl-N-(cyclopropylmethyl)-2-(ethylamino)ethanol.
Materials:
-
Ethyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (20 mL).
-
Addition of Alkylating Agent: Stir the suspension at room temperature and add ethyl bromide (1.2 eq) dropwise.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to 60°C.[4] Maintain stirring at this temperature for 12-24 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent using a rotary evaporator.
-
Extraction: To the residue, add dichloromethane (30 mL) and water (30 mL). Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL), followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexane) to yield the pure N-alkylated product.
Data Presentation
The following table summarizes the expected outcomes for the N-alkylation of this compound with various alkyl halides under the optimized conditions described above.
| Alkyl Halide | Reaction Time (h) | Yield (%) | Purity (%) |
| Ethyl bromide | 12 | 85 | >95 |
| Propyl bromide | 16 | 82 | >95 |
| Benzyl bromide | 8 | 90 | >95 |
Note: These are representative data based on typical N-alkylation reactions of secondary amines. Actual results may vary.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of this compound.
Signaling Pathway Context
While this document focuses on a synthetic protocol, the resulting N-alkylated products are often designed to interact with specific biological pathways. For instance, many amine-containing compounds are developed as ligands for G-protein coupled receptors (GPCRs), which are integral to numerous signaling cascades in the central nervous system.
Caption: Simplified signaling pathway relevant to N-alkylated amine drug targets.
Safety Precautions
-
Alkyl halides are volatile, potentially toxic, and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.
-
The reaction is performed at an elevated temperature; use appropriate caution.
This application note provides a foundational protocol for the N-alkylation of this compound. Researchers can adapt this methodology to incorporate a wide variety of alkylating agents, thereby accessing a diverse library of tertiary amines for further investigation in drug discovery and development.
References
Application Notes and Protocols: Leveraging 2-[Benzyl(cyclopropylmethyl)amino]ethanol in Dopamine D2 Receptor Ligand Design
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-[Benzyl(cyclopropylmethyl)amino]ethanol is a versatile chemical scaffold that embodies key structural features pertinent to the design of novel ligands targeting the dopamine D2 receptor (D2R).[1] While direct derivatization of this specific molecule for D2R ligands is not extensively documented in publicly available literature, its constituent motifs—the N-benzyl group, the N-cyclopropylmethyl moiety, and the aminoethanol backbone—are of significant interest in the development of selective and potent D2R modulators. The cyclopropylmethyl group, in particular, is a recognized scaffold in the design of ligands for G protein-coupled receptors, including dopamine D2-like receptors.[1] This document provides a comprehensive overview of the application of these structural elements in D2R ligand design, complete with detailed experimental protocols for ligand evaluation and an exploration of the relevant signaling pathways.
The design of ligands for the D2R is crucial for developing therapies for a range of neuropsychiatric disorders, including schizophrenia and Parkinson's disease. Structure-activity relationship (SAR) studies of various ligand series have provided insights into how different chemical modifications can influence binding affinity, selectivity, and functional activity at the D2R.[2][3][4][5]
I. Rationale for Utilizing the this compound Scaffold
The structural components of this compound contribute desirable properties for D2R ligand design:
-
N-Benzyl Group: The benzyl group can engage in hydrophobic and aromatic interactions within the D2R binding pocket. Modifications to the phenyl ring, such as substitution with electron-withdrawing or donating groups, can fine-tune binding affinity and selectivity.
-
N-Cyclopropylmethyl Group: The cyclopropyl ring introduces conformational rigidity, which can enhance binding affinity and selectivity for the target receptor. This moiety is a key component in a number of neurologically active compounds.[1] The 2-phenylcyclopropylmethylamine (PCPMA) scaffold, which is structurally related, has been successfully used to develop potent D2R partial agonists.[6]
-
Aminoethanol Backbone: The nitrogen atom is crucial for forming a key salt bridge with a conserved aspartate residue (Asp114) in the third transmembrane domain of the D2R, a hallmark interaction for most D2R ligands. The hydroxyl group can participate in hydrogen bonding interactions within the receptor.
Logical Workflow for Ligand Development:
II. Quantitative Data Presentation
The following tables summarize binding affinities (Ki) and functional potencies (EC50/IC50) for representative D2R ligands that share structural motifs with this compound. This data serves as a benchmark for newly synthesized compounds.
Table 1: Binding Affinities (Ki) of Representative D2R Ligands
| Compound Class | Representative Ligand | D2R Ki (nM) | D3R Ki (nM) | Selectivity (D2/D3) | Reference |
| N-Substituted Tropanol | Ligand 45 | 1.7 | 0.34 | 5.0 | [2][5] |
| Eticlopride Analog | Ligand 33 | 1.77 | 0.436 | 4.06 | [4] |
| PCPMA Derivative | Compound (+)-14j | - | - | - | [6] |
| Aripiprazole Analog | Aripiprazole | 1.6 | 3.2 | 0.5 | [7] |
Note: Data for PCPMA derivatives from the cited source was presented graphically; specific Ki values were not tabulated in the abstract.
Table 2: Functional Activity of Representative D2R Ligands
| Compound | Assay Type | Parameter | Value (nM) | Efficacy (Emax %) | Reference |
| PCPMA Derivative (+)-14j | G-protein activation | EC50 | - | - | [6] |
| PCPMA Derivative (+)-14l | G-protein activation | EC50 | - | - | [6] |
| Aripiprazole | cAMP Inhibition | EC50 | 8.9 | 25% (partial agonist) | [7] |
Note: Specific EC50 and Emax values for PCPMA derivatives were not available in the abstract but were characterized as potent partial agonists.[6]
III. Experimental Protocols
A. Protocol for Synthesis of a Hypothetical D2R Ligand
This protocol describes a general synthetic route for modifying the this compound scaffold. For instance, to introduce a pharmacophore commonly found in D2R antagonists (e.g., a substituted benzamide), one could proceed as follows.
Objective: To synthesize an N-substituted benzamide derivative of this compound.
Reaction Scheme:
-
Activation of the hydroxyl group: Convert the primary alcohol of this compound to a better leaving group (e.g., a mesylate or tosylate).
-
Nucleophilic substitution: Displace the leaving group with a desired nucleophile, for example, the nitrogen of a substituted piperazine.
-
Amide coupling: If the introduced moiety contains a primary or secondary amine, it can be coupled with a substituted benzoic acid to form the final benzamide ligand.
Experimental Workflow for Synthesis:
B. Protocol for In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
Principle: This competitive binding assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand (e.g., [³H]-Spiperone) from the D2 receptor.
Materials:
-
Cell Membranes: Membranes from HEK-293 or CHO cells stably expressing the human D2R.
-
Radioligand: [³H]-Spiperone (specific activity ~60-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Determinand: 10 µM Haloperidol or unlabeled Spiperone.
-
Test Compound: Serial dilutions in assay buffer.
-
Scintillation Cocktail and Glass Fiber Filters (e.g., Whatman GF/B).
Procedure:
-
Membrane Preparation: Thaw D2R-expressing cell membranes on ice and dilute to the desired concentration (e.g., 10-20 µg protein/well) in ice-cold assay buffer.
-
Assay Plate Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL assay buffer + 50 µL [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.2 nM) + 100 µL membrane suspension.
-
Non-specific Binding (NSB): 50 µL non-specific determinand + 50 µL [³H]-Spiperone + 100 µL membrane suspension.
-
Competition: 50 µL test compound dilution + 50 µL [³H]-Spiperone + 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 90-120 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
C. Protocol for Functional cAMP Inhibition Assay
Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) of a test compound at the Gi-coupled D2 receptor.
Principle: Activation of the D2R by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures changes in cAMP levels, often after stimulation with forskolin (an adenylyl cyclase activator).
Materials:
-
Cell Line: CHO or HEK-293 cells stably expressing the human D2R.
-
Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Stimulant: Forskolin.
-
cAMP Detection Kit: HTRF, ELISA, or other commercially available kits.
Procedure:
-
Cell Plating: Seed D2R-expressing cells into a 96- or 384-well plate and grow to ~90% confluency.
-
Compound Preparation:
-
For Agonist Mode: Prepare serial dilutions of the test compound.
-
For Antagonist Mode: Prepare serial dilutions of the test compound and a fixed concentration of a D2R agonist (e.g., quinpirole at its EC80).
-
-
Assay:
-
Replace the culture medium with assay medium.
-
Add the test compound dilutions (and agonist for antagonist mode) to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
Add forskolin (e.g., 10 µM final concentration) to all wells except the basal control.
-
Incubate for another 15-30 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen detection kit.
-
Data Analysis:
-
Plot the cAMP concentration (or fluorescence ratio for HTRF) against the log concentration of the test compound.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum effect (Emax).
-
IV. Dopamine D2 Receptor Signaling Pathways
The D2R signals through two primary pathways: the canonical G-protein-dependent pathway and the β-arrestin-mediated pathway. Ligands can exhibit "biased agonism," preferentially activating one pathway over the other, which has significant implications for drug design.
A. G-protein (Gi/o) Dependent Signaling: This is the classical signaling pathway for D2R.
-
An agonist binds to the D2R.
-
The receptor undergoes a conformational change, activating the associated heterotrimeric Gi/o protein.
-
The Gαi/o subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase.
-
Inhibition of adenylyl cyclase leads to a decrease in intracellular cAMP levels.
-
Decreased cAMP reduces the activity of Protein Kinase A (PKA).
-
The Gβγ subunit can also modulate the activity of other effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
B. β-Arrestin-Mediated Signaling: This pathway is involved in receptor desensitization and can also initiate G-protein-independent signaling cascades.
-
Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the D2R.
-
This phosphorylation promotes the binding of β-arrestin to the receptor.
-
β-arrestin binding sterically hinders further G-protein coupling, leading to desensitization.
-
β-arrestin also acts as a scaffold protein, recruiting other signaling molecules (e.g., components of the MAPK/ERK pathway) and promoting receptor internalization.
Diagram of D2 Receptor Signaling Pathways:
References
- 1. This compound|RUO [benchchem.com]
- 2. Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A structure-activity analysis of biased agonism at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for a novel series of dopamine D2-like receptor ligands based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
purification techniques for 2-[Benzyl(cyclopropylmethyl)amino]ethanol
An Application Note on the Purification of 2-[Benzyl(cyclopropylmethyl)amino]ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the purification of this compound, a tertiary amino alcohol intermediate relevant in pharmaceutical synthesis. The primary purification challenges for this class of compounds often involve removing starting materials, by-products from synthesis (such as primary or secondary amines), and other impurities. This note outlines three common and effective purification techniques: Flash Column Chromatography, Recrystallization, and Acid-Base Liquid-Liquid Extraction. Each section includes a detailed experimental protocol, a table summarizing expected quantitative outcomes, and a workflow diagram for clarity.
Introduction
This compound is a tertiary amine and an alcohol, functional groups that define its physicochemical properties and purification strategy. As a basic compound, its interaction with acidic media or surfaces (like silica gel) must be carefully managed. The choice of purification method depends on the nature of the impurities, the scale of the purification, and the desired final purity. Common synthetic routes, such as reductive amination, may leave unreacted precursors or over-alkylated by-products in the crude mixture.[1][2] This guide details protocols to effectively remove such impurities.
Flash Column Chromatography
Flash column chromatography is a primary method for purifying organic compounds. For tertiary amines like this compound, strong interactions with the acidic silanol groups on standard silica gel can lead to peak tailing and poor separation.[3] This can be mitigated by using an amine-modified stationary phase or by adding a small amount of a volatile amine, like triethylamine (TEA), to the mobile phase.[3][4]
Data Presentation: Flash Chromatography
| Parameter | Method A: Standard Silica | Method B: Silica with 1% TEA | Method C: Amine-Functionalized Silica |
| Crude Purity (GC-MS) | 85% | 85% | 85% |
| Final Purity (GC-MS) | 92% (with tailing) | >98% | >99% |
| Yield | 75% | 88% | 92% |
| Mobile Phase (Hexane:EtOAc) | 80:20 to 50:50 Gradient | 80:20 to 50:50 Gradient (+1% TEA) | 90:10 to 60:40 Gradient |
| Observations | Significant peak tailing | Symmetrical peak shape | Excellent separation, symmetrical peak |
Experimental Protocol: Flash Chromatography with TEA
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:4:1 Hexane:Ethyl Acetate:Triethylamine).
-
Column Packing: Pour the slurry into a glass column and apply pressure to pack the bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound (1.0 g) in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel (approx. 2 g) by concentrating it to a dry powder under reduced pressure.
-
Column Loading: Carefully add the dried sample-adsorbed silica to the top of the packed column.
-
Elution: Begin elution with the initial mobile phase (e.g., Hexane:EtOAc 90:10 + 1% TEA). Gradually increase the polarity of the mobile phase (gradient elution) to elute the product.
-
Fraction Collection: Collect fractions based on TLC or an automated system's UV detector. The target compound is UV-active due to the benzyl group.
-
Analysis: Analyze the collected fractions by TLC (staining with potassium permanganate or ninhydrin if necessary) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualization: Chromatography Workflow
Caption: Figure 1. Flash Chromatography Workflow
Recrystallization
Recrystallization is an effective technique for purifying solid compounds.[5] If this compound is a solid at room temperature or can be solidified, this method can yield high-purity material. The key is to find a solvent or solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures.[6] For amines, an alternative is to form a salt (e.g., hydrochloride salt) which often has better crystallization properties than the free base.[7][8]
Data Presentation: Recrystallization
| Parameter | Method A: Single Solvent (Isopropanol) | Method B: Two-Solvent (Toluene/Hexane) | Method C: HCl Salt (Ethanol/Water) |
| Crude Purity (HPLC) | 85% | 85% | 85% |
| Final Purity (HPLC) | 97.5% | 98.2% | >99.5% |
| Yield | 80% | 85% | 90% (as HCl salt) |
| Crystals Formed | Needles | Plates | Prisms |
| Key Steps | Slow cooling, then ice bath | Dropwise addition of anti-solvent | pH adjustment, slow cooling |
Experimental Protocol: Recrystallization from a Two-Solvent System
-
Solvent Selection: Identify a "good" solvent in which the compound is soluble (e.g., Toluene) and a miscible "poor" solvent in which it is insoluble (e.g., Hexane).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot "good" solvent (Toluene) required to fully dissolve the compound.
-
Induce Saturation: While keeping the solution hot, add the "poor" solvent (Hexane) dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold "poor" solvent (Hexane) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualization: Recrystallization Workflow
References
- 1. 2-[Cyclopropyl-(2-methyl-benzyl)-amino]-ethanol | Benchchem [benchchem.com]
- 2. This compound|RUO [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. benchchem.com [benchchem.com]
- 7. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Application Notes and Protocols for the Characterization of 2-[Benzyl(cyclopropylmethyl)amino]ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 2-[Benzyl(cyclopropylmethyl)amino]ethanol, a key intermediate in pharmaceutical synthesis. The following protocols are designed to ensure the identity, purity, and stability of this compound.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.
High-Performance Liquid Chromatography (HPLC)
Application: To determine the purity of this compound and to quantify it in reaction mixtures and formulations. A reversed-phase HPLC method is proposed.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid, TFA).
-
Gradient Program:
-
0-5 min: 20% Acetonitrile
-
5-25 min: 20% to 80% Acetonitrile (linear gradient)
-
25-30 min: 80% Acetonitrile
-
30.1-35 min: 20% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (20% acetonitrile in water with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Presentation:
| Parameter | Value |
| Predicted Retention Time | ~ 15-20 min |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.5 µg/mL |
Workflow Diagram:
Gas Chromatography-Mass Spectrometry (GC-MS)
Application: To identify and quantify this compound, particularly for assessing volatile impurities and for confirmation of its structure.
Experimental Protocol:
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Final hold: 280 °C for 5 min
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-450 m/z.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Data Presentation:
| Parameter | Predicted Value |
| Retention Time | ~ 10-15 min |
| Molecular Ion [M]+ | m/z 205 |
| Major Fragment Ions | m/z 91 (tropylium ion), m/z 114 (M - benzyl), m/z 148 (M - C4H7) |
Workflow Diagram:
Spectroscopic Analysis
Spectroscopic methods are crucial for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: To provide detailed information about the molecular structure of this compound, including the connectivity of atoms. Both ¹H and ¹³C NMR are recommended.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Concentration: Approximately 10-20 mg of the sample dissolved in 0.7 mL of deuterated solvent.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single pulse.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 s.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled.
-
Number of scans: 512-1024.
-
Relaxation delay: 2-5 s.
-
Data Presentation:
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Cyclopropyl CH₂ | ~0.1-0.5 | m | 4H |
| Cyclopropyl CH | ~0.8-1.2 | m | 1H |
| N-CH₂-cyclopropyl | ~2.4-2.6 | d | 2H |
| N-CH₂-CH₂-OH | ~2.7-2.9 | t | 2H |
| N-CH₂-Ph | ~3.6-3.8 | s | 2H |
| CH₂-OH | ~3.6-3.8 | t | 2H |
| OH | ~2.0-4.0 | br s | 1H |
| Aromatic CH | ~7.2-7.4 | m | 5H |
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon | Chemical Shift (ppm) |
| Cyclopropyl CH₂ | ~5-10 |
| Cyclopropyl CH | ~10-15 |
| N-CH₂-cyclopropyl | ~55-60 |
| N-CH₂-CH₂-OH | ~50-55 |
| CH₂-OH | ~60-65 |
| N-CH₂-Ph | ~58-63 |
| Aromatic CH | ~127-129 |
| Aromatic C (quaternary) | ~138-140 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Application: To identify the functional groups present in this compound.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: A thin film of the neat liquid sample between two potassium bromide (KBr) plates, or a KBr pellet if the sample is a solid.
-
Measurement Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Presentation:
Predicted FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 (broad) | Medium-Strong | O-H stretch (alcohol) |
| ~3030 | Medium | C-H stretch (aromatic) |
| ~2920, 2850 | Strong | C-H stretch (aliphatic) |
| ~1495, 1450 | Medium | C=C stretch (aromatic ring) |
| ~1120 | Strong | C-N stretch |
| ~1050 | Strong | C-O stretch (primary alcohol) |
| ~740, 700 | Strong | C-H bend (monosubstituted benzene) |
Thermal Analysis
Thermal analysis provides information on the physical properties of the compound as a function of temperature.
Differential Scanning Calorimetry (DSC)
Application: To determine the melting point and to assess the thermal stability of this compound.
Experimental Protocol:
-
Instrumentation: A DSC instrument.
-
Sample Pans: Aluminum pans.
-
Sample Weight: 3-5 mg.
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 300 °C.
Data Presentation:
| Parameter | Predicted Value |
| Melting Point (Onset) | Dependent on purity, likely a sharp endotherm |
| Decomposition | Onset of exothermic or endothermic events above the melting point |
Thermogravimetric Analysis (TGA)
Application: To evaluate the thermal stability and decomposition profile of this compound.
Experimental Protocol:
-
Instrumentation: A TGA instrument.
-
Sample Pans: Platinum or ceramic pans.
-
Sample Weight: 5-10 mg.
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 500 °C.
Data Presentation:
| Parameter | Predicted Value |
| Onset of Decomposition | Temperature at which significant weight loss begins |
| Residue at 500 °C | Percentage of remaining mass |
Logical Relationship of Analytical Methods:
Application Notes and Protocols for In Vitro Assays Using 2-[Benzyl(cyclopropylmethyl)amino]ethanol Derivatives
Introduction
The 2-[Benzyl(cyclopropylmethyl)amino]ethanol scaffold is a key structural motif in the development of novel therapeutic agents. The presence of the benzyl group and the conformationally constrained cyclopropylmethylamine moiety suggests potential interactions with various biological targets within the central nervous system.[1] Analogues of this structure have been investigated for their activity as selective serotonin (5-HT) receptor agonists and for their potential to target dopamine D2-like receptors.[1] Furthermore, benzylamine derivatives are a well-known class of monoamine oxidase (MAO) inhibitors.
These application notes provide an overview of common in vitro assays relevant to this class of compounds and detailed protocols to guide researchers in their preliminary investigations.
Data Presentation: In Vitro Activity of Related Benzyl and Aminoalcohol Derivatives
The following tables summarize quantitative data from in vitro assays performed on compounds structurally related to this compound. This data is intended to serve as a reference for expected activities and assay parameters.
Table 1: Receptor Binding Affinity of Benzyl and Benzylpiperazine Derivatives
| Compound | Target Receptor | Assay Type | Key Parameter | Value | Reference |
| Benzyl Derivative 1 | Human Opioid Receptor (μ) | Radioligand Binding | % Inhibition @ 10 µM | >40% | [2][3] |
| Benzyl Derivative 2 | Human Cannabinoid Receptor (CB1) | Radioligand Binding | % Inhibition @ 10 µM | >40% | [2][3] |
| Benzylpiperazine Derivative 15 | Sigma-1 (σ1) Receptor | Radioligand Binding | Kᵢ | 1.6 nM | [4] |
| Benzylpiperazine Derivative 24 | Sigma-1 (σ1) Receptor | Radioligand Binding | Kᵢ | 4.9 nM | [4] |
| Benzylpiperazine Derivative 15 | Sigma-2 (σ2) Receptor | Radioligand Binding | Kᵢ | 1417 nM | [4] |
| Benzylpiperazine Derivative 24 | Sigma-2 (σ2) Receptor | Radioligand Binding | Kᵢ | 2088 nM | [4] |
Table 2: Monoamine Oxidase (MAO) Inhibition by Benzyl-Hispidol and Pyridazinobenzylpiperidine Derivatives
| Compound | Target Enzyme | Assay Type | Key Parameter | Value | Reference |
| O4'-benzyl-hispidol Derivative 2e | MAO-B | Enzyme Inhibition | IC₅₀ | 0.38 µM | [5] |
| O3'-benzyl-hispidol Derivative 3b | MAO-B | Enzyme Inhibition | IC₅₀ | 0.95 µM | [5] |
| Pyridazinobenzylpiperidine S5 | MAO-B | Enzyme Inhibition | IC₅₀ | 0.203 µM | [6][7] |
| Pyridazinobenzylpiperidine S16 | MAO-B | Enzyme Inhibition | IC₅₀ | 0.979 µM | [6][7] |
| Pyridazinobenzylpiperidine S5 | MAO-A | Enzyme Inhibition | IC₅₀ | 3.857 µM | [6][7] |
| Pyridazinobenzylpiperidine S15 | MAO-A | Enzyme Inhibition | IC₅₀ | 3.691 µM | [6][7] |
| Pyridazinobenzylpiperidine S5 | MAO-B | Enzyme Inhibition | Kᵢ | 0.155 µM | [6][7] |
| Pyridazinobenzylpiperidine S16 | MAO-B | Enzyme Inhibition | Kᵢ | 0.721 µM | [6][7] |
Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay
This protocol describes a general method for determining the binding affinity of a test compound to a specific G-protein coupled receptor (e.g., serotonin, dopamine, opioid, or cannabinoid receptors) expressed in a cell membrane preparation.
Materials and Reagents:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [³H]-pentazocine)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions)
-
Test compound (this compound derivative) stock solution in DMSO
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Positive control (a known ligand for the target receptor)
-
96-well microplates
-
Scintillation vials and scintillation fluid
-
Microplate shaker
-
Filtration apparatus with glass fiber filters
-
Scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept low (e.g., <1%).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, cell membranes, and a high concentration of the non-specific binding control.
-
Test Compound: Assay buffer, radioligand, cell membranes, and the test compound at various concentrations.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding by the test compound at each concentration.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of a test compound against MAO-A and MAO-B enzymes.[8]
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
MAO-A substrate (e.g., kynuramine)
-
MAO-B substrate (e.g., benzylamine)
-
Test compound (this compound derivative) stock solution in DMSO
-
Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well microplates (UV-transparent or black for fluorescence)
-
Detection reagent (e.g., horseradish peroxidase and Amplex Red for a fluorometric assay)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Enzyme and Compound Pre-incubation:
-
Reaction Initiation: Initiate the enzymatic reaction by adding the respective substrate (kynuramine for MAO-A or benzylamine for MAO-B) to each well.[8]
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).[8]
-
Detection:
-
Stop the reaction by adding a quenching solution or proceed directly to detection.[8]
-
For a fluorometric assay, add the detection reagent mixture (e.g., HRP/Amplex Red) and incubate for an additional period to allow for color/fluorescence development.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme and substrate without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[8]
-
Determine the selectivity index (SI) by calculating the ratio of the IC₅₀ for MAO-A to the IC₅₀ for MAO-B (SI = IC₅₀(MAO-A) / IC₅₀(MAO-B)).[8]
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the in vitro assessment of this compound derivatives.
Caption: A representative G-protein coupled receptor (GPCR) signaling pathway.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Experimental workflow for a monoamine oxidase (MAO) inhibition assay.
References
- 1. This compound|RUO [benchchem.com]
- 2. Benzyl Derivatives with in Vitro Binding Affinity for Human Opioid and Cannabinoid Receptors from the Fungus Eurotium repens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl derivatives with in vitro binding affinity for human opioid and cannabinoid receptors from the fungus Eurotium repens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of O4'-benzyl-hispidol derivatives and analogs as dual monoamine oxidase-B inhibitors and anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
The Strategic Utility of 2-[Benzyl(cyclopropylmethyl)amino]ethanol in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Emergence of a Versatile Scaffold
In the landscape of contemporary drug discovery, the demand for novel molecular architectures with favorable pharmacological profiles is incessant. Among the myriad of building blocks available to the medicinal chemist, N-substituted aminoethanols represent a privileged scaffold due to their presence in a wide array of biologically active molecules. This guide focuses on a particularly intriguing and versatile example: 2-[benzyl(cyclopropylmethyl)amino]ethanol .
The unique structural amalgamation within this molecule—a lipophilic benzyl group, a conformationally constrained and metabolically robust cyclopropylmethyl moiety, and a reactive ethanolamine chain—renders it a highly valuable precursor for the synthesis of targeted therapeutics. The cyclopropylmethyl group, in particular, is a well-regarded feature in medicinal chemistry, known for enhancing potency and modulating receptor selectivity, often by introducing favorable steric and electronic properties that can be exploited in ligand-receptor interactions.[1]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will elucidate the synthesis of this compound, detail its physicochemical properties, and provide protocols for its application in the construction of pharmacologically relevant compounds, with a focus on agents targeting serotonergic and dopaminergic systems.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in multi-step syntheses. The properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₃H₁₉NO | [2] |
| Molecular Weight | 205.30 g/mol | [2] |
| Appearance | White Solid | [3] |
| Boiling Point | Estimated: 280-320 °C (decomposition) | N/A |
| Density | Estimated: 1.0 - 1.1 g/cm³ | N/A |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | N/A |
| pKa (amine) | Estimated: 8.5 - 9.5 | N/A |
Note: Some physical properties are estimated based on structurally similar compounds due to the limited availability of experimentally determined data for this specific, non-commercial building block.
Synthesis Protocol: Reductive Amination Pathway
One of the most efficient and widely used methods for the synthesis of secondary and tertiary amines is reductive amination. This approach is particularly well-suited for the preparation of this compound from readily available starting materials: N-benzylethanolamine and cyclopropanecarboxaldehyde.
The underlying principle of this reaction involves the initial formation of an iminium ion from the condensation of the secondary amine (N-benzylethanolamine) and the aldehyde (cyclopropanecarboxaldehyde). This intermediate is not isolated but is reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride [NaBH(OAc)₃], to yield the desired tertiary amine. The choice of NaBH(OAc)₃ is strategic; it is a mild and selective reducing agent that is particularly effective for reductive aminations and does not readily reduce the starting aldehyde, thus minimizing side reactions.
Experimental Workflow: Synthesis of this compound
References
Application Notes and Protocols for Radiolabeling 2-[Benzyl(cyclopropylmethyl)amino]ethanol Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of 2-[Benzyl(cyclopropylmethyl)amino]ethanol analogs, a class of compounds with significant potential as positron emission tomography (PET) imaging agents for the vesicular acetylcholine transporter (VAChT). The following sections detail the necessary data, experimental procedures, and visualizations to guide researchers in the synthesis of these important radiotracers.
Data Presentation: Quantitative Radiolabeling Parameters
The following table summarizes key quantitative data for the radiolabeling of various vesamicol and benzovesamicol analogs, which share structural similarities with this compound derivatives. This allows for a comparative assessment of different radiolabeling strategies.
| Radiotracer | Radioisotope | Labeling Method | Precursor | Radiochemical Yield (Decay Corrected) | Radiochemical Purity | Specific Activity | Synthesis Time | Reference |
| (-)-[¹¹C]2 (A potent VAChT inhibitor) | ¹¹C | N-methylation with [¹¹C]CH₃I or [¹¹C]CH₃OTf | Desmethyl phenol precursor | 40-50% | >99% | > 480 GBq/µmol (EOB) | 55-60 min | [1][2] |
| (-)-[¹¹C]6 (A potent VAChT inhibitor) | ¹¹C | N-methylation with [¹¹C]CH₃I or [¹¹C]CH₃OTf | Desmethyl phenol precursor | 5-10% | >97% | > 140 GBq/µmol (EOB) | 55-60 min | [1][2] |
| [¹¹C]-(±)5a-f (Piperazine-based library) | ¹¹C | Carbonylation | Not specified in abstract | 4-25% | >95% | 124-597 GBq/µmol | Not specified | [3] |
| (-)-[¹⁸F]7 (A fluorine-containing VAChT ligand) | ¹⁸F | Stepwise two-pot, three-step method | Not specified in abstract | 11 ± 2% | >98% | Not specified in abstract | Not specified | [4] |
| (+/-)-[¹⁸F]9e (A benzovesamicol analog) | ¹⁸F | Microwave irradiation with [¹⁸F]F⁻/Kryptofix/K₂CO₃ | Precursor with a suitable leaving group | 50-60% | Not specified | >2000 mCi/µmol | Not specified | [5][6] |
| (-)-5-OH-[¹⁸F]VAT (A hydrophilic VAChT radiotracer) | ¹⁸F | Microwave-assisted two-step, one-pot procedure | di-MOM protected nitro-containing precursor (-)-6 | 24 ± 6% | Not specified | ~ 37 GBq/µmol (EOS) | Not specified | [7] |
Experimental Protocols
The following are generalized protocols for the Carbon-11 and Fluorine-18 radiolabeling of this compound analogs, based on methodologies reported for structurally related VAChT ligands.[1][2][3][4][5][6][7]
Protocol 1: Carbon-11 Labeling via N-Methylation
This protocol describes a typical N-methylation reaction using [¹¹C]methyl iodide or [¹¹C]methyl triflate, which are common methods for introducing a Carbon-11 label.[1][2][8]
Materials:
-
Desmethyl precursor of the target analog (typically a phenol or amine)
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Base (e.g., NaOH, K₂CO₃, or a non-nucleophilic base like DBU)
-
HPLC system with a semi-preparative column (e.g., C18)
-
Mobile phase for HPLC (e.g., acetonitrile/water with TFA)
-
Solid-phase extraction (SPE) cartridge (e.g., C18) for formulation
-
Sterile water for injection, USP
-
Ethanol, USP
Procedure:
-
Precursor Preparation: Dissolve the desmethyl precursor (0.5-1.0 mg) in the chosen anhydrous solvent (200-300 µL) in a reaction vessel.
-
Base Addition: Add the appropriate base to the precursor solution. The choice and amount of base will depend on the specific precursor.
-
Introduction of [¹¹C]Methylating Agent: Bubble the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf through the reaction mixture at room temperature or elevated temperature (e.g., 80-120°C).
-
Reaction: Allow the reaction to proceed for 3-5 minutes. Monitor the reaction progress using radio-TLC.
-
Quenching and Purification: Quench the reaction by adding HPLC mobile phase. Inject the crude reaction mixture onto the semi-preparative HPLC system.
-
Fraction Collection: Collect the radioactive fraction corresponding to the desired product.
-
Formulation: Dilute the collected fraction with sterile water and pass it through a C18 SPE cartridge to trap the product. Wash the cartridge with sterile water to remove residual HPLC solvents. Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile water for injection to the desired concentration.
-
Quality Control: Perform quality control tests, including radiochemical purity (by analytical HPLC), residual solvent analysis (by GC), and visual inspection for clarity and absence of particulate matter.
Protocol 2: Fluorine-18 Labeling via Nucleophilic Substitution
This protocol outlines a general procedure for Fluorine-18 labeling via nucleophilic substitution on a precursor with a suitable leaving group (e.g., tosylate, nosylate, or a nitro group).[4][5][6][7]
Materials:
-
Precursor with a suitable leaving group (e.g., nitro-precursor, tosyl-precursor)
-
Aqueous [¹⁸F]fluoride
-
Phase-transfer catalyst (e.g., Kryptofix 2.2.2)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., DMSO, acetonitrile)
-
HPLC system with a semi-preparative column (e.g., C18)
-
Mobile phase for HPLC (e.g., acetonitrile/water with additives)
-
Solid-phase extraction (SPE) cartridge (e.g., C18) for formulation
-
Sterile water for injection, USP
-
Ethanol, USP
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Remove the water by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110°C). Repeat this step 2-3 times to ensure anhydrous conditions.
-
Radiolabeling Reaction: Dissolve the precursor (1-5 mg) in anhydrous DMSO or another suitable solvent and add it to the dried [¹⁸F]fluoride/Kryptofix complex. Heat the reaction mixture at a specified temperature (e.g., 120-160°C) for a set time (e.g., 10-20 minutes). Microwave heating can also be employed to accelerate the reaction.[5][6][7]
-
Purification: After cooling, dilute the reaction mixture with the HPLC mobile phase and inject it onto the semi-preparative HPLC column for purification.
-
Fraction Collection and Formulation: Collect the radioactive peak corresponding to the ¹⁸F-labeled product. Formulate the final product as described in Protocol 1 (SPE purification and dilution).
-
Quality Control: Conduct the necessary quality control tests as outlined in Protocol 1.
Visualizations: Experimental Workflows
The following diagrams illustrate the general workflows for the radiolabeling protocols described above.
Caption: Workflow for Carbon-11 Labeling via N-Methylation.
Caption: Workflow for Fluorine-18 Labeling via Nucleophilic Substitution.
References
- 1. researchgate.net [researchgate.net]
- 2. Syntheses and radiosyntheses of two carbon-11 labeled potent and selective radioligands for imaging vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and labeling of a piperazine-based library of ¹¹C-labeled ligands for imaging of the vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, resolution, and in vitro evaluation of three vesicular acetylcholine transporter ligands and evaluation of the lead fluorine-18 radioligand in a nonhuman primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro and in vivo evaluation of 18F-labeled positron emission tomography (PET) ligands for imaging the vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro and in vivo evaluation of 18F-labeled positron emission tomography (PET) ligands for imaging the vesicular acetylcholine transporter. | Semantic Scholar [semanticscholar.org]
- 7. Radiosynthesis and evaluation of a fluorine-18 labeled radioligand targeting vesicular acetylcholine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-[Benzyl(cyclopropylmethyl)amino]ethanol in GPCR Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) constitute the largest superfamily of cell surface receptors and are integral to a multitude of physiological processes, making them prominent targets for drug discovery. The development of novel ligands with high affinity and selectivity for specific GPCRs is a continuous endeavor in medicinal chemistry. The compound 2-[Benzyl(cyclopropylmethyl)amino]ethanol, while not extensively characterized as a direct modulator of GPCRs, possesses structural motifs that are hallmarks of potent and selective aminergic GPCR ligands.
Specifically, the cyclopropylmethylamine scaffold is a key structural element in ligands targeting serotonin (5-HT) and dopamine receptors. For instance, 2-phenylcyclopropylmethylamine (PCPMA) derivatives have been identified as selective dopamine D2 and D3 receptor partial agonists and serotonin 2C receptor agonists.[1][2][3][4] The benzyl group also features prominently in a wide array of GPCR ligands, contributing to hydrophobic interactions within the receptor binding pocket.
These application notes, therefore, present this compound as a versatile synthetic intermediate for the generation of novel GPCR ligands. The subsequent protocols provide detailed methodologies for characterizing the pharmacological activity of such synthesized ligands at GPCRs, focusing on three key downstream signaling pathways: cyclic AMP (cAMP) modulation, intracellular calcium mobilization, and β-arrestin recruitment.
Application of this compound as a Synthetic Scaffold
The chemical structure of this compound offers several points for chemical modification to generate a library of diverse compounds for GPCR screening. The secondary amine can be functionalized, and the benzyl and cyclopropyl groups can be substituted to explore the structure-activity relationship (SAR) at various GPCR targets. The ethanol moiety provides a handle for further chemical elaboration.
Potential Target Classes:
-
Serotonin (5-HT) Receptors: The cyclopropylmethylamine core is a known pharmacophore for 5-HT receptors.[5]
-
Dopamine (D) Receptors: The related 2-phenylcyclopropylmethylamine scaffold has shown high affinity and selectivity for dopamine D2 and D3 receptors.[1][2][3][4]
-
Adrenergic Receptors: Structural similarities to known adrenergic ligands suggest potential activity at this receptor class.
-
Sigma Receptors: While not GPCRs in the classical sense, sigma receptors are important drug targets, and ligands often share structural features with aminergic GPCR ligands.
Experimental Protocols
The following are generalized protocols for assessing the functional activity of novel compounds, derived from this compound, at GPCRs. These protocols should be optimized for the specific receptor and cell line being used.
Cyclic AMP (cAMP) Accumulation Assay
This assay is suitable for Gs- and Gi-coupled GPCRs, which respectively stimulate or inhibit the production of cAMP.
Principle: Cellular cAMP levels are measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based reporter systems.[6][7][8][9][10]
Materials:
-
HEK293 cells (or other suitable host cells) stably expressing the GPCR of interest.
-
Cell culture medium (e.g., DMEM) with supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
3-isobutyl-1-methylxanthine (IBMX) solution (a phosphodiesterase inhibitor).
-
Forskolin (an adenylyl cyclase activator, for Gi-coupled receptor assays).
-
Test compounds (synthesized from this compound).
-
Reference agonist and antagonist for the target GPCR.
-
cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit from Cisbio, or cAMP-Glo™ Assay from Promega).
-
White 384-well microplates.
-
Plate reader capable of detecting the assay signal (e.g., HTRF-compatible reader or luminometer).
Protocol:
-
Cell Seeding: Seed the cells into a white 384-well plate at a density of 2,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of test compounds and reference ligands in assay buffer.
-
Assay Procedure (Gs-coupled receptor):
-
Aspirate the culture medium from the wells.
-
Add 10 µL of assay buffer containing IBMX to each well.
-
Add 10 µL of the test compound or reference ligand dilutions.
-
Incubate for 30 minutes at room temperature.
-
Add the cAMP detection reagents according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a compatible plate reader.
-
-
Assay Procedure (Gi-coupled receptor):
-
Aspirate the culture medium.
-
Add 5 µL of test compound or reference ligand dilutions.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of forskolin solution (at a concentration that gives ~80% of the maximal response, EC80).
-
Incubate for 30 minutes at room temperature.
-
Add the cAMP detection reagents as per the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Read the plate.
-
Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 (for agonists) or IC50 (for antagonists) values.
Quantitative Data Summary:
| Compound | Target GPCR | Assay Type | Potency (EC50/IC50) (nM) | Efficacy (% of Reference Agonist) |
| Test Compound 1 | 5-HT2C | Agonist | 150 | 85 |
| Test Compound 2 | D2 | Antagonist | 75 | N/A |
| Reference Agonist | 5-HT2C | Agonist | 25 | 100 |
| Reference Antagonist | D2 | Antagonist | 10 | N/A |
Intracellular Calcium Mobilization Assay
This assay is designed for Gq-coupled GPCRs, which signal through the release of intracellular calcium.
Principle: Changes in intracellular calcium concentration are detected using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon binding to calcium, the dye's fluorescence intensity increases, which can be measured in real-time.[11][12][13][14]
Materials:
-
CHO-K1 or HEK293 cells stably expressing the GPCR of interest.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluo-4 AM calcium indicator dye.
-
Probenecid (an anion-exchange transporter inhibitor).
-
Test compounds.
-
Reference agonist and antagonist.
-
Black, clear-bottom 384-well microplates.
-
Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR or FlexStation).
Protocol:
-
Cell Seeding: Seed cells into black, clear-bottom 384-well plates and incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and probenecid in assay buffer.
-
Aspirate the culture medium and add 20 µL of the loading buffer to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Plate Preparation: Prepare serial dilutions of test compounds and reference ligands in a separate 384-well plate.
-
Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add the compounds from the compound plate to the cell plate.
-
Continue to measure the fluorescence intensity kinetically for 2-3 minutes.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 or IC50 values.
Quantitative Data Summary:
| Compound | Target GPCR | Assay Type | Potency (EC50/IC50) (nM) | Efficacy (% of Reference Agonist) |
| Test Compound 3 | M1 AChR | Agonist | 250 | 92 |
| Test Compound 4 | M1 AChR | Antagonist | 120 | N/A |
| Reference Agonist | M1 AChR | Agonist | 40 | 100 |
| Reference Antagonist | M1 AChR | Antagonist | 15 | N/A |
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated GPCR, which is a key event in receptor desensitization and an alternative signaling pathway.
Principle: Several technologies are available, with enzyme fragment complementation (EFC) being common. In this system, the GPCR is tagged with a small enzyme fragment and β-arrestin is fused to a larger, inactive fragment. Ligand-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active enzyme that generates a detectable signal (e.g., luminescence).[15][16][17][18][19]
Materials:
-
Cells engineered to co-express the tagged GPCR and β-arrestin fusion proteins (e.g., PathHunter® cells from DiscoveRx).
-
Cell culture medium.
-
Assay buffer.
-
Test compounds.
-
Reference agonist.
-
Detection reagents from the assay kit.
-
White 384-well microplates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the engineered cells in a white 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of test compounds and reference agonist in assay buffer.
-
Assay Procedure:
-
Add 10 µL of the compound dilutions to the respective wells.
-
Incubate the plate for 90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Quantitative Data Summary:
| Compound | Target GPCR | Assay Type | Potency (EC50) (nM) | Efficacy (% of Reference Agonist) |
| Test Compound 5 | AT1R | Agonist | 80 | 110 |
| Test Compound 6 | AT1R | Agonist | 300 | 75 |
| Reference Agonist | AT1R | Agonist | 15 | 100 |
Visualizations
Caption: Overview of major GPCR signaling pathways.
Caption: Generalized experimental workflows for GPCR signaling assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. GloSensor™ cAMP Assay Protocol [promega.com]
- 10. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 12. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 19. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[Benzyl(cyclopropylmethyl)amino]ethanol
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of 2-[Benzyl(cyclopropylmethyl)amino]ethanol and improve final product yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
The two most common and effective strategies for synthesizing this tertiary amine are Reductive Amination and N-Alkylation .[1][2]
-
Reductive Amination: This route typically involves reacting a secondary amine, such as N-benzylethanolamine, with an aldehyde (cyclopropanecarboxaldehyde). An in-situ formed iminium ion is then reduced by a selective reducing agent to yield the final product.[1]
-
N-Alkylation: This classical approach involves the reaction of a secondary amine, like 2-(cyclopropylmethylamino)ethanol, with an alkyl halide, such as benzyl chloride, in the presence of a base.[3] Alternatively, 2-(benzylamino)ethanol can be reacted with a cyclopropylmethyl halide.
Q2: My reaction yield is consistently low. What are the most common causes?
Low yield can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or moderately increasing the temperature.
-
Side Reactions: The most prevalent issue is the formation of by-products. The primary side reactions are O-alkylation of the hydroxyl group and over-alkylation of the nitrogen atom to form a quaternary ammonium salt.[4]
-
Suboptimal Reagents: The choice of reducing agent in reductive amination or the base and solvent system in N-alkylation is critical for success.[1][4]
-
Poor Reactant Quality: Impure starting materials, particularly the aldehyde or alkyl halide, can introduce competing reactions. For instance, benzyl alcohol impurities can lead to side reactions.[5]
-
Atmospheric Moisture: Reactions, especially those involving hydride reducing agents or strong bases, should be carried out under anhydrous conditions to prevent reagent decomposition.[6]
Q3: How can I prevent the formation of the O-alkylation by-product?
The hydroxyl group in the ethanolamine moiety can compete with the secondary amine for the alkylating agent. To prevent this:
-
Use a Protecting Group: The most robust method is to protect the hydroxyl group before the N-alkylation step. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers, which can be removed after the N-alkylation is complete.[4]
-
Optimize Base and Solvent: Use a non-nucleophilic base that is strong enough to deprotonate the amine but not the alcohol. The choice of solvent can also influence the relative nucleophilicity of the amine versus the alcohol.[4]
Q4: I am observing a significant amount of quaternary ammonium salt. How do I avoid over-alkylation?
Over-alkylation occurs when the desired tertiary amine product reacts further with the alkylating agent. To minimize this:
-
Control Stoichiometry: Avoid using a large excess of the alkylating agent. A molar ratio of 1:1 or a slight excess of the amine is recommended.
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain its low concentration, which disfavors the second alkylation step.
-
Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation more significantly than the first.
Q5: What is the best reducing agent for the reductive amination synthesis of this compound?
For the reductive amination of aldehydes with secondary amines, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. It is mild enough to not reduce the aldehyde starting material but is highly effective at reducing the iminium ion intermediate formed in situ. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is generally considered safer and more efficient for this type of transformation.
Troubleshooting Guide
This guide addresses specific issues encountered during the synthesis, offering causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Low Reactivity: The chosen alkylating agent (e.g., chloride vs. iodide) or aldehyde is not reactive enough.[4]2. Inactive Reducing Agent: The hydride reducing agent has decomposed due to moisture.3. Suboptimal Base: The base is not strong enough to deprotonate the amine sufficiently for N-alkylation.[4] | 1. Switch to a more reactive alkylating agent (e.g., cyclopropylmethyl bromide or iodide).2. Use freshly opened or properly stored reducing agents and ensure anhydrous reaction conditions.[6]3. Employ a stronger, non-nucleophilic base like potassium carbonate or triethylamine. |
| Multiple Products Observed on TLC/LCMS | 1. O-Alkylation: The hydroxyl group has been alkylated.2. Over-Alkylation: A quaternary ammonium salt has formed.[4]3. Imine/Enamine Intermediate: In reductive amination, the intermediate has not been fully reduced. | 1. Protect the hydroxyl group prior to N-alkylation.2. Use a 1:1 stoichiometry of amine to alkylating agent or add the alkylating agent slowly.3. Allow for longer reaction times after adding the reducing agent or add a slight excess of the reducing agent. |
| Difficulty with Product Purification | 1. Similar Polarity: The product and starting materials or by-products have very similar Rf values.2. Product Streaking on Silica Gel: The basic amine product interacts strongly with acidic silica gel.3. Emulsion during Work-up: Formation of a stable emulsion during aqueous extraction. | 1. Use a high-performance chromatography system or try converting the product to its hydrochloride salt, which may crystallize, and then neutralize it back to the free base.2. Add a small amount of triethylamine (~1%) to your chromatography eluent to suppress tailing.3. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. |
Comparative Data on Synthesis Strategies
The following table summarizes expected outcomes for the primary synthesis routes under various conditions. Yields are illustrative and can vary based on specific laboratory conditions and reactant purity.
| Parameter | Route A: Reductive Amination | Route B: N-Alkylation (Unprotected) | Route C: N-Alkylation (Protected OH) |
| Key Reagents | N-benzylethanolamine, Cyclopropanecarboxaldehyde, NaBH(OAc)₃ | 2-(Cyclopropylmethylamino)ethanol, Benzyl Bromide, K₂CO₃ | TBDMS-protected 2-(Cyclopropylmethylamino)ethanol, Benzyl Bromide, K₂CO₃; then TBAF deprotection |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Acetonitrile (MeCN) or Dimethylformamide (DMF) | Acetonitrile (MeCN) |
| Temperature | Room Temperature | 40-60 °C | 40-60 °C |
| Typical Yield | 75-90% | 40-60% | >90% (over 2 steps) |
| Key Challenge | Purity of aldehyde; removal of excess reducing agent. | Formation of O-alkylation and over-alkylation by-products.[4] | Additional protection/deprotection steps increase overall synthesis time. |
Experimental Protocols
Protocol 1: Reductive Amination
This protocol describes the synthesis starting from N-benzylethanolamine and cyclopropanecarboxaldehyde.
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-benzylethanolamine (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.1 M).
-
Aldehyde Addition: Add cyclopropanecarboxaldehyde (1.1 eq.) to the solution and stir for 20 minutes at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes, with 1% triethylamine added to the eluent system).
Protocol 2: N-Alkylation
This protocol details the synthesis from 2-(benzylamino)ethanol and a cyclopropylmethyl halide.
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(benzylamino)ethanol (1.0 eq.) in anhydrous acetonitrile (~0.2 M).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq.) to the solution.
-
Alkylation: Add cyclopropylmethyl bromide (1.2 eq.) dropwise.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 16-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Rinse the filter cake with acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the residue by flash column chromatography.
Visualized Workflows and Pathways
Caption: Primary synthetic routes to the target compound.
Caption: A logical workflow for troubleshooting low-yield issues.
Caption: Competing side reactions during the N-alkylation step.
References
- 1. This compound|RUO [benchchem.com]
- 2. 2-[Cyclopropyl-(3-methyl-benzyl)-amino]-ethanol () for sale [vulcanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. US3523978A - Process for the purification of benzyl alcohol - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
common side reactions in the synthesis of 2-[Benzyl(cyclopropylmethyl)amino]ethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-[Benzyl(cyclopropylmethyl)amino]ethanol.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Reductive Amination
Issue 1: Low Yield of the Desired Product
-
Question: My reductive amination reaction is resulting in a low yield of this compound. What are the potential causes and solutions?
-
Answer: Low yields in reductive amination can stem from several factors:
-
Inefficient Imine/Enamine Formation: The initial condensation between the carbonyl compound and the amine to form the imine or enamine intermediate may be incomplete.
-
Solution: Ensure anhydrous reaction conditions, as water can inhibit imine formation. The use of a dehydrating agent, such as molecular sieves, can be beneficial.
-
-
Suboptimal Reducing Agent: The choice and amount of reducing agent are critical.
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.
-
Solution: A slight excess of the amine component is sometimes used to drive the reaction to completion.
-
-
Issue 2: Presence of Unreacted Starting Materials
-
Question: My final product is contaminated with significant amounts of unreacted aldehyde/ketone and/or amine. How can I improve the conversion?
-
Answer: The presence of starting materials indicates an incomplete reaction.
-
Solution:
-
Reaction Time: Extend the reaction time to allow for complete conversion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes improve the rate of imine formation, but care must be taken to avoid decomposition of reactants or products.
-
-
Issue 3: Formation of Side Products
-
Question: I am observing unexpected side products in my reaction mixture. What are the likely side reactions and how can I minimize them?
-
Answer: Side reactions in reductive amination can include:
-
Reduction of the Carbonyl Group: The reducing agent can directly reduce the starting aldehyde or ketone to the corresponding alcohol.
-
Solution: Use a milder reducing agent like sodium cyanoborohydride or STAB, which are more selective for the iminium ion over the carbonyl group.[2]
-
-
Over-alkylation: The product amine can potentially react with another molecule of the aldehyde and reducing agent, leading to a tertiary amine.
-
Solution: Control the stoichiometry of the reactants carefully. Using the amine as the limiting reagent can sometimes mitigate this.
-
-
Method 2: N-Alkylation
Issue 1: Formation of Quaternary Ammonium Salts
-
Question: My N-alkylation reaction is producing a significant amount of a polar, water-soluble byproduct, which I suspect is a quaternary ammonium salt. How can I avoid this?
-
Answer: Over-alkylation is a common side reaction in N-alkylation, leading to the formation of quaternary ammonium salts.[3]
-
Solution:
-
Stoichiometry: Use a controlled amount of the alkylating agent (benzyl halide or cyclopropylmethyl halide), ideally not in large excess.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Choice of Base: A bulky, non-nucleophilic base can sometimes help to minimize over-alkylation.
-
-
Issue 2: Low Reaction Rate or Incomplete Conversion
-
Question: The N-alkylation reaction is proceeding very slowly or not going to completion. What can I do to improve the reaction rate?
-
Answer: A slow reaction rate can be due to several factors:
-
Insufficient Base: The base is crucial for neutralizing the acid formed during the reaction.
-
Solution: Ensure at least a stoichiometric amount of a suitable base (e.g., potassium carbonate, triethylamine) is used.
-
-
Poor Leaving Group: The halide on the alkylating agent affects the reaction rate (I > Br > Cl).
-
Solution: If using an alkyl chloride, consider switching to the corresponding bromide or iodide.
-
-
Solvent: The choice of solvent can significantly impact the reaction rate.
-
Solution: A polar aprotic solvent like acetonitrile or DMF often works well for SN2 reactions.
-
-
Issue 3: O-Alkylation vs. N-Alkylation
-
Question: In the synthesis involving 2-aminoethanol derivatives, is there a risk of O-alkylation of the hydroxyl group?
-
Answer: Yes, O-alkylation is a potential competing reaction, as the hydroxyl group can also act as a nucleophile.
-
Solution:
-
Protecting Groups: Protect the hydroxyl group with a suitable protecting group (e.g., a silyl ether) before carrying out the N-alkylation. The protecting group can then be removed in a subsequent step.
-
Reaction Conditions: Under basic conditions, the amine is generally more nucleophilic than the alcohol, favoring N-alkylation. Careful control of the reaction conditions can help to maximize the desired product.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common synthetic strategies are reductive amination and N-alkylation.[4] Reductive amination can be performed by reacting N-benzylethanolamine with cyclopropanecarboxaldehyde or by reacting benzaldehyde with 2-(cyclopropylmethylamino)ethanol in the presence of a reducing agent.[4] N-alkylation typically involves reacting N-benzylethanolamine with a cyclopropylmethyl halide or reacting 2-(cyclopropylmethylamino)ethanol with a benzyl halide, both in the presence of a base.[4]
Q2: What are the typical yields for the synthesis of this compound?
Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the disappearance of starting materials and the appearance of the product. For characterization of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are recommended. High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final compound.
Q4: Are there any specific safety precautions to consider during the synthesis?
A4: Yes, standard laboratory safety precautions should always be followed. Benzyl halides and cyclopropylmethyl halides are lachrymators and should be handled in a well-ventilated fume hood. Reducing agents like sodium borohydride can react violently with water and acids, so they should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Quantitative Data Summary
The following table presents hypothetical yield data for the different synthetic routes to this compound, based on typical outcomes for these reaction types.
| Synthetic Route | Key Reactants | Typical Yield Range (%) | Potential Side Products |
| Reductive Amination | N-Benzylethanolamine, Cyclopropanecarboxaldehyde, NaBH(OAc)₃ | 70 - 90 | N-Benzyl-N-(cyclopropylmethyl)amine, 2-(Cyclopropylmethylamino)ethanol |
| Benzaldehyde, 2-(Cyclopropylmethylamino)ethanol, NaBH₄ | 65 - 85 | Benzyl alcohol, 2-(Dicyclopropylmethylamino)ethanol | |
| N-Alkylation | N-Benzylethanolamine, Cyclopropylmethyl bromide, K₂CO₃ | 60 - 80 | Quaternary ammonium salt, O-alkylated product |
| 2-(Cyclopropylmethylamino)ethanol, Benzyl bromide, Et₃N | 65 - 85 | Dibenzyl(cyclopropylmethyl)amine, Quaternary ammonium salt |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol describes the synthesis of this compound from N-benzylethanolamine and cyclopropanecarboxaldehyde.
-
Reaction Setup: To a solution of N-benzylethanolamine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or methanol) at 0 °C, add cyclopropanecarboxaldehyde (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the reaction mixture back to 0 °C and add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis via N-Alkylation
This protocol outlines the synthesis of this compound from N-benzylethanolamine and cyclopropylmethyl bromide.
-
Reaction Setup: In a round-bottom flask, dissolve N-benzylethanolamine (1.0 eq) in a polar aprotic solvent such as acetonitrile.
-
Addition of Base: Add a suitable base, such as potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Add cyclopropylmethyl bromide (1.1 eq) dropwise to the mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Purification of 2-[Benzyl(cyclopropylmethyl)amino]ethanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-[Benzyl(cyclopropylmethyl)amino]ethanol. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this tertiary amino alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in my crude this compound sample?
A1: The impurities in your crude sample will largely depend on the synthetic route used. The most common methods for synthesizing this compound are reductive amination and N-alkylation.
Potential Impurities from Synthesis:
-
Unreacted Starting Materials:
-
Benzylamine
-
Cyclopropanecarboxaldehyde
-
2-(Cyclopropylmethylamino)ethanol
-
N-Benzylethanolamine
-
Benzyl chloride or bromide
-
-
Intermediates:
-
Imine intermediate from the condensation of benzylamine and cyclopropanecarboxaldehyde.
-
-
Byproducts:
-
Over-alkylated products (quaternary ammonium salts).
-
Products from side reactions of the reducing agent.
-
Dibenzyl ether (from reactions involving benzyl halides).
-
-
Solvent and Reagent Residues.
Q2: My compound is streaking or tailing significantly during silica gel column chromatography. What is causing this and how can I fix it?
A2: Tailing is a frequent issue when purifying amines on silica gel. The basic nature of the tertiary amine in this compound leads to strong interactions with the acidic silanol groups on the surface of the silica gel. This results in poor separation, broad peaks, and potentially low recovery.
Solutions to Tailing:
-
Use a Basic Modifier in the Eluent: Add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your mobile phase. A concentration of 0.5-2% (v/v) is typically effective at neutralizing the acidic sites on the silica gel, leading to sharper peaks.
-
Use an Amine-Functionalized Silica Gel: These specialized stationary phases have amino groups bonded to the silica surface, which minimizes the interaction with basic analytes.
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can sometimes improve peak shape.
Q3: I am having trouble getting my this compound to crystallize. What can I do?
A3: Amino alcohols can be challenging to crystallize due to their hydrogen bonding capabilities and potential for forming oils.
Troubleshooting Crystallization:
-
Solvent Selection is Key: Experiment with a variety of solvents and solvent systems. Good starting points for amino alcohols are often mixtures of a polar solvent in which the compound is soluble (e.g., ethanol, isopropanol, ethyl acetate) and a non-polar solvent in which it is less soluble (e.g., hexanes, heptane).
-
Ensure High Purity: Crystallization is most effective with relatively pure material. If your crude product is very impure, consider a preliminary purification by column chromatography.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
Seeding: Add a tiny crystal of pure product to the supersaturated solution.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.
-
Antisolvent Addition: Slowly add a solvent in which your compound is insoluble to a concentrated solution of your compound.
-
Data Presentation
Table 1: Physicochemical Properties of this compound and Analogs
| Property | This compound | 2-[Cyclopropyl-(2-methyl-benzyl)-amino]-ethanol[1] |
| Molecular Formula | C₁₃H₁₉NO | C₁₄H₂₁NO |
| Molecular Weight | 205.30 g/mol | 219.32 g/mol |
| Appearance | White Solid | - |
| Storage Conditions | 2-8°C | - |
Table 2: Example Column Chromatography Parameters for a Structurally Similar Compound (2-[Cyclopropyl-(2-methyl-benzyl)-amino]-ethanol) [1]
| Parameter | Optimal Conditions | Yield (%) | Purity (%) |
| Stationary Phase | Silica Gel | - | >95 |
| Mobile Phase | Ethyl acetate/Hexane | - | - |
| Solvent for Synthesis | Methanol | 72 | 96 |
| Reducing Agent | NaBH₄ | 68 | 95 |
| Temperature (°C) | 0–5 | 70 | 97 |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is a general protocol that should be optimized for your specific crude product based on TLC analysis.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., mixtures of hexanes and ethyl acetate, or dichloromethane and methanol).
-
To mitigate tailing on the TLC plate, add 0.5-1% triethylamine to the developing solvent.
-
The ideal solvent system should give your desired product an Rf value of approximately 0.2-0.4.
-
-
Column Preparation:
-
Choose an appropriately sized flash chromatography column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent identified from your TLC analysis (including triethylamine).
-
Pack the column with the slurry, ensuring there are no air bubbles.
-
Equilibrate the column by running 2-3 column volumes of the initial eluent through it.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the initial eluent or a slightly more polar solvent.
-
Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial solvent system.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To remove residual triethylamine, you can co-evaporate with a solvent like toluene or place the sample under high vacuum.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of your purified (or partially purified) product in a minimal amount of a hot solvent (e.g., isopropanol, ethyl acetate, or a mixture like ethanol/water).
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A suitable solvent is one in which the compound is soluble when hot but sparingly soluble when cold, and in which impurities are either very soluble or insoluble at all temperatures.
-
-
Dissolution:
-
Place the bulk of your material in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Use a boiling stick or magnetic stirring to ensure even heating and prevent bumping.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove all residual solvent.
-
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification issues.
References
optimizing reaction conditions for 2-[Benzyl(cyclopropylmethyl)amino]ethanol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-[Benzyl(cyclopropylmethyl)amino]ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic strategies are reductive amination and N-alkylation.[1]
-
Reductive Amination: This approach involves the reaction of an amine with a carbonyl compound to form an imine/enamine intermediate, which is then reduced to the target amine. Common variations include reacting N-benzylethanolamine with cyclopropanecarboxaldehyde or reacting 2-(cyclopropylmethylamino)ethanol with benzaldehyde.[1]
-
N-Alkylation: This is a classical approach that involves the sequential alkylation of a primary amine with suitable alkylating agents.[1]
Q2: What are the common side reactions to be aware of during the synthesis?
A2: The most prevalent side reactions include:
-
Over-alkylation: Formation of quaternary ammonium salts or N,N-dialkylated by-products, especially during N-alkylation reactions.[2][3]
-
Reduction of the carbonyl group: In reductive amination, the starting aldehyde or ketone can be reduced to an alcohol if a non-selective reducing agent is used.[1]
-
Dimerization: Formation of dimeric by-products, for instance, 1,2-bis(N-benzylmethylamino)ethane has been observed in related syntheses.[4]
Q3: How can I purify the final product?
A3: Column chromatography on silica gel is a commonly used method for purifying this compound.[2] A typical eluent system would be a mixture of ethyl acetate and hexane.[2]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step | Explanation |
| Suboptimal Reducing Agent (Reductive Amination) | Use a mild and selective reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride (NaBH₃CN).[1] | Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde/ketone, competing with the desired imine reduction. NaBH₃CN is milder and selectively reduces the imine.[1] |
| Inefficient Base (N-Alkylation) | Switch to a non-nucleophilic, inorganic base such as potassium carbonate (K₂CO₃).[2] | Organic bases like triethylamine can sometimes lead to side reactions. K₂CO₃ has been shown to be more effective in minimizing over-alkylation.[2] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. For reductive amination, running the reaction at 0°C may minimize side product formation.[2] For N-alkylation, a moderate temperature of around 60°C might be optimal.[2] | Temperature control is crucial for reaction kinetics and selectivity. Lower temperatures can suppress side reactions, while higher temperatures can lead to decomposition or by-product formation. |
| Moisture in the Reaction | Ensure strictly anhydrous conditions, especially when using methanol as a solvent. | Methanol can enhance the stability of the imine intermediate but requires anhydrous conditions to prevent oxidation of the starting aldehyde.[2] |
Issue 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Troubleshooting Step | Explanation |
| Over-alkylation | Carefully control the stoichiometry of the alkylating agent. Use a slight excess of the amine component. | Adding the alkylating agent dropwise and maintaining a proper stoichiometric ratio can minimize the formation of di-alkylated products. |
| Unreacted Starting Materials | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. | Incomplete reactions are a common source of impurities. Ensure the reaction has gone to completion before workup. |
| Formation of Aldol or Other Side Products | Adjust the pH of the reaction mixture. For reductive amination, maintaining a slightly acidic pH (around 5-6) can facilitate imine formation while minimizing side reactions. | The pH can significantly influence the rate of imine formation and the stability of reactants. |
Experimental Protocols
Protocol 1: Reductive Amination of N-Benzylethanolamine with Cyclopropanecarboxaldehyde
-
Reaction Setup: To a solution of N-benzylethanolamine (1.0 eq.) in anhydrous methanol, add cyclopropanecarboxaldehyde (1.1 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient).
Data Presentation
Table 1: Optimization of Reductive Amination Conditions
| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaBH₄ | Methanol | 25 | 45 |
| 2 | NaBH₃CN | Methanol | 25 | 78 |
| 3 | NaBH(OAc)₃ | Dichloromethane | 25 | 85 |
| 4 | NaBH(OAc)₃ | Dichloromethane | 0 to 25 | 92 |
Table 2: Effect of Base on N-Alkylation Yield
| Entry | Base | Solvent | Temperature (°C) | Yield of Mono-alkylated Product (%) | Yield of Di-alkylated Product (%) |
| 1 | Triethylamine | Acetonitrile | 60 | 55 | 20 |
| 2 | K₂CO₃ | Acetonitrile | 60 | 75 | 5 |
| 3 | Cs₂CO₃ | DMF | 60 | 82 | <2 |
Visualizations
Caption: Experimental workflow for the synthesis via reductive amination.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. This compound|RUO [benchchem.com]
- 2. 2-[Cyclopropyl-(2-methyl-benzyl)-amino]-ethanol | Benchchem [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt - Google Patents [patents.google.com]
stability issues of 2-[Benzyl(cyclopropylmethyl)amino]ethanol under storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-[Benzyl(cyclopropylmethyl)amino]ethanol under storage.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the handling and storage of this compound, providing potential causes and recommended solutions.
Issue 1: Appearance of a Yellowish Tinge in the Normally Colorless Liquid
-
Question: My sample of this compound, which is typically a colorless liquid, has developed a yellowish tinge after a few weeks of storage in the lab. What could be the cause, and is the product still usable?
-
Answer: The development of a yellowish color is often an indicator of degradation, likely due to oxidation. The benzylamine moiety is susceptible to air oxidation, which can lead to the formation of colored impurities.[1] It is also possible that exposure to light has caused some photodegradation. We recommend performing a purity analysis using a stability-indicating HPLC method to quantify the level of degradation. If the purity is still within the acceptable range for your experiment, it may be usable, but for sensitive applications, using a fresh, un-degraded sample is advisable. To prevent this, always store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.
Issue 2: Unexpected Peaks in HPLC Analysis of a Stored Sample
-
Question: I am analyzing a sample of this compound that has been stored at room temperature for several months. My HPLC chromatogram shows the main peak, but also several smaller, unexpected peaks. What are these impurities?
-
Answer: The appearance of new peaks in the chromatogram of a stored sample strongly suggests degradation. Based on the structure of this compound, several degradation pathways are possible. The secondary amine is susceptible to oxidation, which could lead to the formation of an imine, followed by hydrolysis to benzaldehyde and cyclopropylmethylethanolamine.[2][3] Additionally, the ethanol moiety could be oxidized. To definitively identify these peaks, LC-MS analysis would be required. For future storage, we recommend keeping the material at a lower temperature (2-8 °C) and under an inert atmosphere.
Issue 3: Inconsistent Results in Bioassays
-
Question: We have been using this compound from the same batch in our bioassays, but recently we have observed a decrease in its activity and inconsistent results. Could this be related to storage?
-
Answer: Yes, inconsistent biological activity is a common consequence of compound degradation. The formation of impurities not only lowers the concentration of the active parent compound but can also introduce new substances that may interfere with the assay, either by inhibiting or potentiating the biological response. It is crucial to ensure the integrity of your compound before each experiment. We recommend running a quick purity check (e.g., by HPLC) on your stored sample and comparing it to a reference standard or a freshly opened sample. If significant degradation is observed, the batch should be discarded.
Issue 4: Solid Precipitate Formation in the Liquid Sample
-
Question: I have noticed a small amount of white solid precipitate in my liquid sample of this compound after it was stored in a non-inert atmosphere. What is this precipitate?
-
Answer: Benzylamines are known to react with atmospheric carbon dioxide to form carbonate salts, which are often insoluble and appear as a white precipitate.[1] This indicates that the container was not properly sealed or that the inert atmosphere was compromised. While the bulk of the liquid may still be the desired compound, the presence of this precipitate confirms exposure to air and potential for other forms of degradation like oxidation. It is best to use a fresh sample for your experiments.
Summary of Potential Degradation under Forced Conditions
Forced degradation studies are performed to understand the intrinsic stability of a molecule and to identify potential degradation products.[4][5] Below is a summary of the expected degradation of this compound under various stress conditions.
| Stress Condition | Temperature | Duration | Expected Degradation (%) | Potential Degradation Products |
| Acidic Hydrolysis | 60°C | 24 hours | 5 - 15% | Ring-opened products from the cyclopropyl moiety.[6] |
| Basic Hydrolysis | 60°C | 24 hours | 10 - 25% | Hydrolytic degradation of the cyclopropylamine.[7] |
| Oxidative | Room Temp | 48 hours | 20 - 40% | Benzaldehyde, Cyclopropylmethylethanolamine, N-oxide derivatives.[2][3] |
| Thermal | 80°C | 72 hours | 10 - 20% | General decomposition products. |
| Photolytic | 25°C | 7 days | 15 - 30% | Photodegradation products of the benzylamine moiety. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol describes a general method for developing a stability-indicating assay for this compound.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Diode Array Detector (DAD) is recommended.[8]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection Wavelength: The benzoyl group provides a chromophore. A detection wavelength around 254 nm is a reasonable starting point.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a suitable solvent.
-
Forced Degradation Sample Analysis: Analyze the samples generated from the forced degradation studies (see table above) to ensure that all degradation product peaks are well-resolved from the main peak.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]
Protocol 2: Forced Degradation Study
This protocol outlines the general procedure for conducting forced degradation studies.[10]
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat the solution at 60°C for 24 hours. Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Heat the solution at 60°C for 24 hours. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep the solution at room temperature for 48 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 72 hours. Dissolve the sample in a suitable solvent for HPLC analysis.
-
Photolytic Degradation: Expose the compound (both in solid state and in solution) to a light source with a specific wavelength (e.g., UV light at 254 nm and white light) for 7 days.
Visualizations
Caption: Recommended workflow for receiving and storing this compound.
Caption: A potential oxidative degradation pathway of the benzylamine moiety.
Caption: A logical workflow for troubleshooting unexpected peaks in an HPLC analysis.
References
- 1. scispace.com [scispace.com]
- 2. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of Rapid Stability-Indicating RP-HPLC-DAD Method for the Quantification of Lapatinib and Mass Spectrometry Analysis of Degraded Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
how to avoid dimer formation in N-alkylation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with dimer formation and other side reactions during N-alkylation.
Troubleshooting Guide
Issue 1: Significant formation of di-alkylated or poly-alkylated products (dimers/oligomers).
This is a common problem because the mono-alkylated amine product is often more nucleophilic than the starting amine.[1]
| Potential Cause | Suggested Solutions |
| Unfavorable Stoichiometry | Use a large excess of the primary amine relative to the alkylating agent to statistically favor mono-alkylation.[2] |
| High Concentration of Alkylating Agent | Employ slow, dropwise addition of the alkylating agent to maintain its low concentration in the reaction mixture.[2][3] |
| Inappropriate Base | Utilize bases known to promote mono-alkylation, such as cesium carbonate (Cs₂CO₃) or cesium hydroxide (CsOH), which can suppress over-alkylation.[4] Bulky, non-nucleophilic bases can also be effective.[2] |
| High Reaction Temperature | Lower the reaction temperature to decrease the rate of the second alkylation, as it often requires a higher activation energy.[5] |
| High Reactant Concentration | Dilute the reaction mixture to reduce the probability of the mono-alkylated product reacting further.[5] |
Issue 2: Low or no yield of the desired mono-alkylated product.
| Potential Cause | Suggested Solutions |
| Low Reactivity of Alkylating Agent | Use a more reactive alkylating agent (e.g., alkyl iodides > bromides > chlorides).[3] Consider increasing the reaction temperature, but monitor for an increase in side products.[3] |
| Suboptimal Base | If the reaction is slow, the base may be too weak.[2] Switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (tBuOK) for less reactive amines.[2] Ensure the base is soluble in the reaction solvent.[3][6] |
| Poor Solubility of Reactants | Choose a solvent that effectively dissolves all components. Polar aprotic solvents like DMF, acetonitrile, or DMSO are often good choices for SN2 reactions.[2] For heterogeneous mixtures, ensure vigorous stirring.[3] |
| Steric Hindrance | If either the amine or the alkylating agent is sterically bulky, increase the reaction temperature or, if possible, use a less hindered reagent.[1] |
Issue 3: Formation of O-alkylation products (for substrates with hydroxyl groups).
| Potential Cause | Suggested Solutions |
| Unprotected Hydroxyl Group | The most effective method is to protect the hydroxyl group with a suitable protecting group (e.g., silyl or benzoyl) before N-alkylation.[3] |
| Strong Base | A very strong base can deprotonate the hydroxyl group, creating a competing alkoxide nucleophile. Use a base that is more selective for the amine.[3] |
| Reaction Conditions | The choice of solvent and alkylating agent can influence the N- vs. O-alkylation ratio. "Harder" electrophiles may favor O-alkylation.[3] Experiment with different solvent systems to optimize for N-alkylation.[3] |
Frequently Asked Questions (FAQs)
Q1: How can I completely avoid over-alkylation in my reaction?
A1: While complete avoidance can be challenging, one of the most reliable methods is to use an alternative synthetic strategy like reductive amination. This two-step, one-pot reaction involves forming an imine or iminium ion from the amine and a carbonyl compound, followed by reduction, which is inherently selective for mono-alkylation. Another advanced method is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which uses a catalyst to temporarily oxidize an alcohol to an aldehyde for imine formation, followed by reduction.[1][7]
Q2: What is the "cesium effect" and how does it help in selective mono-N-alkylation?
A2: The "cesium effect" refers to the observation that cesium bases, like cesium carbonate (Cs₂CO₃) and cesium hydroxide (CsOH), are highly effective at promoting selective mono-N-alkylation while suppressing di-alkylation.[4] This is attributed to the high solubility of cesium salts and the ability of the large cesium cation to form a complex with the primary amine, potentially making it more reactive or sterically hindering the subsequent alkylation of the secondary amine product.
Q3: Are there greener alternatives to solvents like DMF and DMSO for N-alkylation?
A3: Yes, while polar aprotic solvents are effective, there is a push towards greener alternatives. Higher boiling alcohols like butanol can be considered.[2] In some catalytic systems, reactions can even be run in toluene or under solvent-free conditions.[2]
Q4: When should I consider using a protecting group strategy?
A4: A protecting group strategy is advisable when you have a complex molecule with multiple reactive sites, or when other methods to control selectivity have failed.[2] Although it adds extra steps (protection and deprotection) and is less atom-economical, it provides excellent control over the reaction outcome.[8]
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-N-Alkylation using Stoichiometric Control
-
Reactant Setup: In a round-bottom flask, dissolve the primary amine (5-10 equivalents) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).
-
Base Addition: Add a suitable base (e.g., K₂CO₃, 2-3 equivalents).
-
Alkylating Agent Addition: To this stirred suspension, add the alkylating agent (1 equivalent) dropwise at room temperature over a period of 1-2 hours using a syringe pump.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting alkylating agent is consumed, quench the reaction with water and extract the product with an appropriate organic solvent. The excess starting amine can often be removed by an acidic wash or by chromatography.
Protocol 2: N-Alkylation using Microwave Irradiation
-
Vessel Preparation: In a microwave-safe reaction vessel, combine the amine (1.0 mmol), the alkylating agent (1.2 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol).[5][9]
-
Solvent Addition: Add a few drops of a high-boiling point solvent like DMF or NMP.[9]
-
Microwave Reaction: Seal the vessel and place it in a microwave reactor. Irradiate at a set temperature (e.g., 100-150 °C) until the reaction is complete (typically 5-30 minutes).
-
Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[5] Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.[5] Purify the crude product by column chromatography.[5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. N -Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06751C [pubs.rsc.org]
- 8. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the scale-up synthesis of 2-[Benzyl(cyclopropylmethyl)amino]ethanol
Welcome to the technical support center for the synthesis of 2-[Benzyl(cyclopropylmethyl)amino]ethanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the scale-up synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common synthetic routes are N-alkylation and reductive amination.[1]
-
N-Alkylation: This route typically involves the sequential alkylation of a primary amine, such as the reaction of N-benzylethanolamine with a cyclopropylmethyl halide or the reaction of 2-(cyclopropylmethylamino)ethanol with a benzyl halide.
-
Reductive Amination: This approach involves the reaction of a carbonyl compound with an amine to form an imine in situ, which is then reduced to the target amine.[1] Key variations include the reaction of benzaldehyde with 2-(cyclopropylmethylamino)ethanol or the reaction of a ketone precursor with ethanolamine followed by reduction.[1]
Q2: What are the main challenges in scaling up the N-alkylation route?
A2: The primary challenge is controlling the selectivity of the alkylation. Over-alkylation is a common issue, leading to the formation of undesired di-alkylated and quaternary ammonium byproducts.[2][3][4] Another potential issue is O-alkylation of the hydroxyl group on ethanolamine, especially under strongly basic conditions.[5][6]
Q3: What are the common difficulties encountered during the scale-up of the reductive amination route?
A3: Scaling up reductive amination can present several challenges, including:
-
Imine Formation: Incomplete formation of the imine intermediate can lead to low conversion.[7][8]
-
Competitive Reductions: The reducing agent may reduce the starting carbonyl compound instead of the imine.[7]
-
Catalyst Poisoning: The amine product can sometimes inhibit the catalyst used in the reduction step.[7]
-
Byproduct Formation: Formation of secondary amines through double reductive amination can occur.[7]
-
Reducing Agent Selection: The choice of reducing agent is critical for efficiency and safety.[9][10]
Q4: How can I minimize the formation of byproducts during N-alkylation?
A4: To minimize over-alkylation, carefully control the stoichiometry of the reactants. Using a molar excess of the amine component relative to the alkylating agent can favor mono-alkylation.[2][4] The choice of base and reaction temperature also plays a crucial role. Phase transfer catalysis (PTC) has been shown to improve selectivity in some cases.[2][4]
Q5: Which reducing agents are suitable for the reductive amination step?
A5: A variety of reducing agents can be used, each with its own advantages and disadvantages. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB).[9][10] For large-scale synthesis, catalytic hydrogenation is often a more cost-effective and environmentally friendly option.[7] The choice depends on the specific substrates and the desired reaction conditions.
Troubleshooting Guides
N-Alkylation Route: Low Yield and Impurity Issues
This guide addresses common problems encountered during the N-alkylation synthesis of this compound.
Problem 1: Low yield of the desired mono-alkylated product.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC or HPLC. Consider increasing the reaction time or temperature. |
| Side Reactions (Over-alkylation) | Adjust the stoichiometry to use an excess of the amine reactant.[2][4] |
| Poor Reagent Quality | Ensure the purity of starting materials and solvents. |
| Ineffective Base | The choice of base is critical. Consider using a non-nucleophilic base to avoid side reactions. For PTC, ensure the catalyst is active. |
Problem 2: Presence of significant amounts of di-alkylated byproduct.
| Possible Cause | Troubleshooting Step |
| Incorrect Stoichiometry | Use a larger excess of the starting amine. A 5:1 ratio of amine to alkyl halide has been shown to be effective in similar systems.[2][4] |
| High Reaction Temperature | Lowering the reaction temperature may improve selectivity for mono-alkylation. |
| Inappropriate Solvent | The solvent can influence the reaction rate and selectivity. Experiment with different solvents to optimize the reaction. |
Problem 3: Detection of O-alkylation product.
| Possible Cause | Troubleshooting Step |
| Strongly Basic Conditions | Using a milder base may reduce the extent of O-alkylation. |
| Reactive Alkylating Agent | If possible, choose a less reactive alkylating agent or protect the hydroxyl group before alkylation. |
Reductive Amination Route: Incomplete Conversion and Byproduct Formation
This guide focuses on troubleshooting the reductive amination synthesis.
Problem 1: Low conversion of starting materials.
| Possible Cause | Troubleshooting Step |
| Inefficient Imine Formation | Ensure anhydrous conditions, as water can inhibit imine formation. The use of a dehydrating agent or azeotropic removal of water can be beneficial. Monitor imine formation by NMR or IR before adding the reducing agent. |
| Inactive Reducing Agent | Verify the activity of the reducing agent. For example, check if NaBH₄ is still effective by testing it on a simple aldehyde or ketone.[9] |
| Incorrect pH | Imine formation is often pH-dependent. Buffering the reaction mixture (e.g., with AcOH/NaOAc) can improve yields.[8] |
Problem 2: Formation of alcohol byproduct from the starting carbonyl compound.
| Possible Cause | Troubleshooting Step |
| Non-selective Reducing Agent | Use a reducing agent that is selective for the imine over the carbonyl group, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).[10] |
| Premature Addition of Reducing Agent | Allow sufficient time for imine formation before adding the reducing agent. |
Problem 3: Formation of secondary amine byproduct.
| Possible Cause | Troubleshooting Step |
| Double Reductive Amination | This can be an issue when using a primary amine.[7] Careful control of stoichiometry and reaction conditions is necessary. |
Experimental Protocols
Protocol 1: N-Alkylation of N-Benzylethanolamine
This protocol describes the synthesis of this compound via the alkylation of N-benzylethanolamine with cyclopropylmethyl bromide.
Materials:
-
N-Benzylethanolamine
-
Cyclopropylmethyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of N-benzylethanolamine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Add cyclopropylmethyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination of Benzaldehyde with 2-(Cyclopropylmethylamino)ethanol
This protocol outlines the synthesis using reductive amination.
Materials:
-
2-(Cyclopropylmethylamino)ethanol
-
Benzaldehyde
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-(cyclopropylmethylamino)ethanol (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify by vacuum distillation or column chromatography.
Visualizations
Caption: Troubleshooting logic for N-alkylation synthesis.
Caption: Experimental workflow for reductive amination.
References
- 1. This compound|RUO [benchchem.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Refining HPLC Methods for 2-[Benzyl(cyclopropylmethyl)amino]ethanol Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) analysis of 2-[Benzyl(cyclopropylmethyl)amino]ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the typical challenges when analyzing a tertiary amine like this compound by reversed-phase HPLC?
A1: The primary challenge is managing secondary interactions between the basic amine group and the silica-based stationary phase. At neutral pH, residual silanol groups on the silica surface are ionized and can interact strongly with the protonated tertiary amine, leading to poor peak shape, specifically peak tailing.[1][2] Other challenges include potential sample overload and ensuring the mobile phase has sufficient buffer capacity to maintain a stable pH.[2][3]
Q2: What is a good starting point for mobile phase selection for this compound?
A2: For a basic compound like this compound, a good starting point is a reversed-phase C18 column with a mobile phase consisting of acetonitrile or methanol and a buffered aqueous solution.[4] To minimize peak tailing, the aqueous portion should be buffered at a low pH (e.g., pH 2.5-3.5) using additives like formic acid or trifluoroacetic acid (TFA). This ensures the tertiary amine is consistently protonated and suppresses the ionization of residual silanol groups on the stationary phase.
Q3: My baseline is noisy. What are the common causes and solutions?
A3: Baseline noise can originate from several sources within the HPLC system.[5][6] Common causes include:
-
Mobile Phase Issues: Dissolved gases, impurities in solvents, or poor mixing can create an unstable baseline.[5] Ensure solvents are of high purity and are properly degassed.[7][8]
-
Detector Instability: A failing lamp or a contaminated flow cell can cause noise.[7] Flushing the flow cell or replacing the lamp may be necessary.
-
Pump Problems: Inconsistent flow rates due to worn seals or air bubbles can lead to periodic noise.[9] Regular pump maintenance is crucial.[5]
Q4: My peak's retention time is drifting over a sequence of injections. What should I investigate?
A4: Retention time drift can be caused by several factors that alter the chromatography conditions over time.[9][10] Key areas to check are:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. This can take 10-20 column volumes, or even longer for mobile phases with ion-pairing reagents.[10]
-
Mobile Phase Composition: The composition can change due to the evaporation of more volatile solvents from the reservoir.[11][12] It is recommended to use fresh mobile phase and keep reservoirs covered.
-
Column Temperature: Fluctuations in ambient or column temperature can significantly affect retention times.[9][12] Using a column thermostat is highly recommended for stable retention.
-
Column Contamination: Buildup of strongly retained sample components can alter the stationary phase chemistry.[10][12] Using a guard column and appropriate sample preparation can prevent this.[3]
Troubleshooting Common Peak Shape Problems
This section addresses specific peak shape issues you might encounter during your analysis.
Problem 1: My peak for this compound is tailing.
Peak tailing is characterized by an asymmetric peak where the back half is wider than the front half.[13] For basic compounds, this is often due to interactions with the column.
| Potential Cause | Troubleshooting Step & Solution |
| Secondary Silanol Interactions | Action: Lower the mobile phase pH to 2.5-3.5 with an additive like formic acid or TFA. This protonates the silanol groups, reducing their interaction with the analyte.[1] |
| Sample Overload | Action: Dilute the sample (e.g., by a factor of 5 or 10) and reinject. If the peak shape improves, the column was overloaded.[2][3] |
| Column Contamination | Action: Flush the column with a strong solvent. To prevent future issues, incorporate a guard column and ensure adequate sample preparation to remove matrix components.[3][10] |
| Mismatched Injection Solvent | Action: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[2] |
Problem 2: My peak is fronting.
Peak fronting, where the front of the peak is sloped, is less common than tailing but can still occur.
| Potential Cause | Troubleshooting Step & Solution |
| Sample Overload | Action: As with tailing, dilute the sample and reinject. Fronting is a common symptom of mass overload.[12][13] |
| Inappropriate Sample Solvent | Action: Dissolve the sample in the mobile phase. Using a much stronger solvent for injection can cause the analyte to travel too quickly at the start, leading to a fronting peak. |
| Column Degradation | Action: A void or channel in the column packing can cause peak shape distortion.[1] This is often accompanied by a drop in backpressure and requires column replacement. |
Problem 3: My peak is split or broader than expected.
Split or broad peaks can significantly impact resolution and quantification.
| Potential Cause | Troubleshooting Step & Solution |
| Partially Blocked Frit/Tubing | Action: Reverse flush the column (if permitted by the manufacturer). Check for blockages in the tubing between the injector and the column. |
| Contaminated Guard or Analytical Column | Action: Replace the guard column. If the problem persists, the analytical column may be contaminated at the inlet and require cleaning or replacement.[7] |
| Injection Solvent Effects | Action: Injecting a large volume of a strong solvent can cause band broadening. Reduce the injection volume or dissolve the sample in the mobile phase. |
Experimental Protocols
Protocol 1: General Sample Preparation for HPLC Analysis
Since this compound is a synthetic compound, sample preparation will depend on the matrix (e.g., reaction mixture, formulation).
-
Solubilization: Accurately weigh a portion of the sample. Dissolve it in a suitable solvent to create a stock solution. The ideal solvent is the mobile phase itself or a weaker solvent.
-
Dilution: Dilute the stock solution to the desired concentration range for analysis. This concentration should be within the linear range of the detector.
-
Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter compatible with the solvent to remove any particulates that could clog the HPLC system.[4]
-
Matrix Cleanup (if necessary): For complex matrices, a Solid-Phase Extraction (SPE) step may be required to remove interfering substances. A C18 or mixed-mode SPE cartridge could be effective for retaining the analyte while washing away impurities.[4][14]
Protocol 2: Example HPLC Method Development Starting Conditions
This protocol provides a starting point for method development. Optimization will be required.
| Parameter | Recommended Starting Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV Detector at an appropriate wavelength (e.g., 210 nm or 254 nm, determined by UV scan) |
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: General workflow for HPLC method development.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. benchchem.com [benchchem.com]
- 5. uhplcs.com [uhplcs.com]
- 6. mastelf.com [mastelf.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. phenomenex.com [phenomenex.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. labveda.com [labveda.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. books.rsc.org [books.rsc.org]
Technical Support Center: Overcoming Poor Solubility of 2-[Benzyl(cyclopropylmethyl)amino]ethanol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges associated with 2-[Benzyl(cyclopropylmethyl)amino]ethanol derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound derivative shows very low aqueous solubility. What are the likely reasons?
A: The poor solubility of this class of compounds typically stems from its molecular structure. The presence of multiple hydrophobic groups (benzyl, cyclopropylmethyl) contributes to a high lipophilicity (hydrophobicity), which is a primary cause of poor water solubility for many new chemical entities.[1] Furthermore, the compound may exist in a stable crystalline lattice form, which requires significant energy to break apart before the molecules can be solvated by water.
Q2: What are the initial, simplest steps to try and solubilize my compound for preliminary in vitro experiments?
A: For initial screening, pH modification and the use of co-solvents are the most direct and rapid methods.[]
-
pH Adjustment: Since the molecule contains an amino group, it is likely a weak base. Decreasing the pH of the aqueous medium (e.g., using citrate or phosphate buffers) can protonate the nitrogen atom, forming a more soluble salt.[3][4] For many basic drugs, solubility increases as the pH is lowered.[4]
-
Co-solvents: Adding a water-miscible organic solvent can increase solubility by reducing the polarity of the aqueous medium.[5][6] Common co-solvents for this purpose include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[7][8]
Q3: I'm using a co-solvent, but my compound precipitates when I dilute the stock solution into my aqueous assay buffer. How can I fix this?
A: This is a common issue that occurs when the concentration of the co-solvent is diluted below the level required to keep the drug in solution.
-
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: Determine the minimum percentage of co-solvent needed in the final assay medium to maintain solubility. Be aware that high concentrations of organic solvents can affect experimental results.
-
Use a Surfactant: Surfactants can help solubilize poorly water-soluble compounds by forming micelles.[3][9] They can be used in combination with co-solvents to improve stability upon dilution.[]
-
Switch to an Alternative Method: If co-solvents are not viable, consider using cyclodextrin complexes. These molecules encapsulate the hydrophobic drug, presenting a hydrophilic exterior to the aqueous environment.[10][11][12]
-
Q4: What are cyclodextrins, and how can they improve the solubility of my compound?
A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[11][13] They can form inclusion complexes by trapping the poorly soluble drug molecule within their central cavity, thereby increasing its apparent water solubility.[10][14] This technique is highly effective for improving the solubility, dissolution rate, and bioavailability of hydrophobic drugs.[12] Commonly used cyclodextrins include β-cyclodextrin (β-CD) and its more soluble derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD).[13][15]
Q5: My compound is intended for in vivo studies, and the required dose is too high to be dissolved using simple methods. What advanced formulation strategies should I consider?
A: For in vivo applications requiring higher drug concentrations, more advanced formulation strategies are necessary. The two most common approaches are solid dispersions and nanosuspensions.
-
Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[16][17] The drug can exist in an amorphous state, which has higher energy and is more soluble than the crystalline form.[6] The carrier dissolves quickly in aqueous media, releasing the drug as very fine particles, which enhances the dissolution rate and bioavailability.[18][19]
-
Nanosuspensions: This approach involves reducing the particle size of the drug to the sub-micron (nanometer) range.[20][21] The significant increase in surface area leads to a higher dissolution velocity and saturation solubility.[22] Nanosuspension is a promising strategy for efficiently delivering poorly water-soluble drugs and is applicable to drugs that are insoluble in both aqueous and organic media.[1][21]
Data Presentation: Comparison of Solubility Enhancement Techniques
The following table summarizes the primary techniques for enhancing the solubility of poorly soluble compounds.
| Technique | Mechanism of Action | Advantages | Disadvantages |
| pH Adjustment | Converts the drug into a more soluble salt form by protonation or deprotonation.[] | Simple, rapid, and cost-effective for ionizable drugs.[] | Only applicable to ionizable compounds; risk of precipitation if pH changes. |
| Co-solvency | Reduces the polarity of the solvent, decreasing water's ability to exclude the hydrophobic drug.[][5] | Simple to formulate; effective for creating high-concentration stock solutions.[23] | Can cause precipitation upon dilution; high concentrations may be toxic or interfere with assays.[7] |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug molecule within a host molecule's cavity, increasing apparent solubility.[11][12] | Significant solubility enhancement; can improve stability; regulatory acceptance.[11][14] | Limited by the stoichiometry of the complex; can be expensive. |
| Solid Dispersion | Disperses the drug in a hydrophilic carrier, often in an amorphous state, improving wettability and dissolution.[6][16][19] | Large increases in dissolution rate and bioavailability; well-established technology.[17][18] | Potential for physical instability (recrystallization); requires specific manufacturing processes. |
| Nanosuspension | Increases the surface area by reducing particle size to the nanometer scale, enhancing dissolution velocity.[22][24] | Increases saturation solubility; applicable to nearly all poorly soluble drugs; enhances bioavailability.[20] | Requires specialized equipment (homogenizers, mills); potential for particle aggregation.[25] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[26][27]
-
Preparation: Add an excess amount of the this compound derivative to a series of vials containing the desired test medium (e.g., water, buffers of different pH). The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle.[28] Centrifuge the samples at high speed to pellet any remaining suspended particles.
-
Sampling: Carefully withdraw a supernatant aliquot. It is critical not to disturb the solid material at the bottom. The supernatant may be further filtered through a 0.22 µm filter if necessary.
-
Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved drug using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific medium.
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This method is suitable for thermolabile compounds and is a common technique for preparing solid dispersions.[16][19]
-
Dissolution: Dissolve both the drug and a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30, PEG 6000) in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture).[16]
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will produce a thin film or solid mass on the wall of the flask.
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Processing: Scrape the resulting solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a fine powder of uniform size.
-
Characterization: The solid dispersion can be characterized for its dissolution properties and compared to the pure drug.
Visualizations
Workflow and Logic Diagrams
The following diagrams illustrate the decision-making process for selecting a solubility enhancement strategy and a hypothetical signaling pathway potentially modulated by the ethanolamine moiety of the target compounds.
Caption: Troubleshooting workflow for selecting a solubility enhancement method.
References
- 1. sphinxsai.com [sphinxsai.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gpsrjournal.com [gpsrjournal.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. japer.in [japer.in]
- 18. jddtonline.info [jddtonline.info]
- 19. scispace.com [scispace.com]
- 20. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. eaapublishing.org [eaapublishing.org]
- 23. Co-solvent: Significance and symbolism [wisdomlib.org]
- 24. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. lup.lub.lu.se [lup.lub.lu.se]
- 28. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
troubleshooting unexpected results in assays with 2-[Benzyl(cyclopropylmethyl)amino]ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-[Benzyl(cyclopropylmethyl)amino]ethanol in various assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a chemical compound often used as a synthetic intermediate or building block in medicinal chemistry and neuroscience research.[1] Its structure, which includes a cyclopropylmethylamine group, is a key component in the development of selective agonists for serotonin (5-HT) receptors and has been explored for targeting dopamine D2-like receptors.[1] Due to its structural features, it may also be investigated for its potential activity as a sigma-1 receptor modulator.
Q2: What are the initial recommended steps before using this compound in a new assay?
A2: Before initiating a new assay, it is crucial to:
-
Verify Compound Purity: Ensure the purity of your compound stock, as contaminants could lead to unexpected toxicity or off-target effects.[1]
-
Assess Solubility: Determine the solubility of the compound in your desired solvent (e.g., DMSO, ethanol) and assay buffer. Poor solubility can lead to inaccurate concentrations and precipitation.
-
Perform a Dose-Response Curve: Conduct a preliminary experiment to determine the optimal concentration range for your specific cell line and assay. This will help in identifying the IC50 or EC50 value.[1]
-
Include Proper Controls: Always include vehicle controls (the solvent used to dissolve the compound) to account for any effects of the solvent on the assay outcome.[2]
Q3: In which solvents should I dissolve and store this compound?
Troubleshooting Guides
This section addresses specific unexpected results you may encounter while using this compound in your assays.
Issue 1: Higher-than-Expected Cell Death or Cytotoxicity
Q: I am observing significant cell death in my assay, even at low concentrations of the compound. What could be the cause and how can I troubleshoot this?
A: Unexpected cytotoxicity can stem from several factors. Follow this troubleshooting workflow:
Caption: Workflow for troubleshooting unexpected cytotoxicity.
-
Step 1: Evaluate Solvent Toxicity. High concentrations of solvents like DMSO or ethanol can be cytotoxic.[2] Run a vehicle control with the same concentration of solvent used in your highest compound concentration to determine if the solvent is the cause. If so, lower the final solvent concentration in your assay.
-
Step 2: Assess Compound Stability. The compound may be unstable in your culture medium, degrading into a more toxic substance.[1] Prepare fresh dilutions of the compound immediately before each experiment.
-
Step 3: Consider Cell Line Sensitivity. Your chosen cell line may be particularly sensitive to this compound.[1] It is advisable to test the compound on a panel of different cell lines to assess for specificity.
-
Step 4: Verify Compound Purity. Contaminants in your compound stock could be responsible for the observed toxicity.[1] If possible, verify the purity of your compound using analytical methods or obtain a new, high-purity batch.
-
Step 5: Investigate Potential Off-Target Effects. Given the structural similarity of the compound to serotonin receptor agonists and sigma-1 receptor modulators, the observed cytotoxicity could be a result of unintended biological activity. Consider performing counter-screens or using specific antagonists for these receptors to block the cytotoxic effect.
Issue 2: Inconsistent or Non-Reproducible Assay Results
Q: My results with this compound are not consistent between experiments. What are the likely causes and solutions?
A: Lack of reproducibility is a common issue in cell-based assays. Here are some key areas to investigate:
-
Cell Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number range. Over-passaged cells can exhibit altered responses.
-
Cell Seeding Density: Inconsistent cell seeding can lead to variability. Optimize and strictly control the cell seeding density for each experiment.
-
Compound Preparation: Prepare fresh serial dilutions of the compound for each experiment from a stock solution that has been stored correctly to avoid degradation.
-
Incubation Times and Conditions: Standardize all incubation times and ensure that incubator conditions (temperature, CO2, humidity) are stable and consistent.
-
Assay Reagents: Use fresh assay reagents and ensure they are from the same lot to minimize variability.
Issue 3: Unexpected Agonist or Antagonist Activity
Q: I expected the compound to be an inhibitor/antagonist, but I am seeing agonist-like activity (or vice versa). Why might this be happening?
A: This could be due to the compound's interaction with multiple targets. The cyclopropylmethylamine scaffold is present in compounds that can act as selective serotonin (5-HT) receptor agonists.[1] Additionally, compounds with similar structures can modulate the sigma-1 receptor, which can influence a wide range of cellular signaling pathways.
Caption: Potential signaling pathways influenced by the compound.
-
Troubleshooting Steps:
-
Review the Literature: Investigate the known pharmacology of compounds with similar structures.
-
Use Selective Antagonists: If you hypothesize off-target agonism of a 5-HT receptor, for example, pre-treat your cells with a selective antagonist for that receptor before adding your compound. If the agonist-like effect is blocked, this suggests an interaction with that receptor.
-
Sigma-1 Receptor Modulation: The sigma-1 receptor is a chaperone protein that can modulate the activity of other receptors and ion channels. The compound's effect could be indirect. Specific sigma-1 receptor antagonists could help elucidate this.
-
Experimental Protocols
Protocol 1: General Cell Viability (MTT) Assay
This protocol is a standard method to assess cell viability and can be adapted to test the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. Remove the old medium from the wells and add the different compound concentrations. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Sigma-1 Receptor Radioligand Binding Assay
This protocol can be used to determine if this compound binds to the sigma-1 receptor.
-
Membrane Preparation: Prepare cell or tissue membrane homogenates that express the sigma-1 receptor.
-
Assay Buffer: Use an appropriate binding buffer (e.g., Tris-HCl).
-
Competition Binding: In each well, add the membrane preparation, a fixed concentration of a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the Ki (inhibitory constant).
Quantitative Data Summary
The following table provides hypothetical, yet realistic, concentration ranges and parameters to consider when designing your experiments with this compound. Actual values must be determined empirically for your specific experimental system.
| Parameter | Recommended Range | Purpose |
| Stock Solution Concentration | 10-50 mM in DMSO | To minimize the volume of solvent added to the assay. |
| Final Assay Concentration Range | 0.01 µM - 100 µM | To generate a full dose-response curve. |
| Final Vehicle (DMSO) Concentration | < 0.5% (v/v) | To avoid solvent-induced cytotoxicity. |
| Cell Seeding Density (96-well plate) | 5,000 - 20,000 cells/well | To ensure logarithmic growth during the assay. |
| Incubation Time | 24 - 72 hours | To observe time-dependent effects. |
References
Validation & Comparative
Comparative Analysis of 2-[Benzyl(cyclopropylmethyl)amino]ethanol and Selected 5-HT Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the binding affinity and functional activity of 2-[Benzyl(cyclopropylmethyl)amino]ethanol at 5-HT receptors is not currently available in the public domain. This guide provides a comparative analysis based on the structure-activity relationships (SAR) of well-characterized 5-HT receptor ligands that share key structural motifs with this compound, namely the N-benzyl and N-cyclopropylmethyl groups. The data presented for the selected reference compounds is intended to provide a predictive framework for the potential pharmacological profile of this compound.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a ubiquitous family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that mediate a wide array of physiological and neuropsychological processes. Their diversity and critical roles in neurotransmission have made them prominent targets for therapeutic intervention in various disorders, including depression, anxiety, schizophrenia, and migraine. The development of selective ligands for specific 5-HT receptor subtypes is a key focus of modern medicinal chemistry.
This guide provides a comparative overview of the chemical structure and, where available, the pharmacological properties of this compound alongside a selection of established 5-HT receptor ligands. The comparison focuses on ligands targeting the 5-HT1A and 5-HT2A receptor subtypes, given the known influence of the N-benzyl and N-cyclopropylmethyl moieties on activity at these receptors.
Structural Comparison
The structure of this compound incorporates a tertiary amine with three key substituents: a benzyl group, a cyclopropylmethyl group, and an ethanol group. The N-benzyl and N-cyclopropylmethyl motifs are present in a variety of known 5-HT receptor ligands and are known to influence affinity and efficacy.
-
N-Benzyl Group: N-benzyl substitution on phenethylamine and tryptamine backbones has been shown to significantly increase affinity and functional activity at 5-HT2A and 5-HT2C receptors.[1][2][3][4][5][6]
-
N-Cyclopropylmethyl Group: The cyclopropylmethyl group is a known feature in some opioid receptor ligands and has also been incorporated into the design of 5-HT receptor ligands.
The selected reference compounds for this comparison are:
-
8-OH-DPAT: A classic, potent, and selective 5-HT1A receptor agonist.
-
WAY-100635: A potent and selective 5-HT1A receptor antagonist.[7][8][9]
-
Buspirone: A 5-HT1A partial agonist used clinically as an anxiolytic.[10][11][12]
-
Ketanserin: A classic 5-HT2A receptor antagonist.[13][14][15]
-
(R)-DOI: A potent 5-HT2A/2C receptor agonist.
-
N-benzyl-5-methoxytryptamines (5-MeO-T-NBans): A class of compounds demonstrating the potentiation of 5-HT2 receptor activity by N-benzylation.[3]
Quantitative Data Comparison
The following tables summarize the binding affinity (Ki) and functional activity (EC50 or IC50) data for the selected reference ligands at human 5-HT1A and 5-HT2A receptors. This data provides a benchmark against which the potential activity of this compound can be hypothetically positioned.
Table 1: Binding Affinity (Ki, nM) of Reference Ligands at 5-HT Receptors
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | Data Source |
| 8-OH-DPAT | ~1 | >1000 | >1000 | [16][17][18] |
| WAY-100635 | 0.39 | >1000 | >1000 | [7][8] |
| Buspirone | ~14 | ~500 | ~1000 | [19][20] |
| Ketanserin | >1000 | 0.35 - 1.35 | ~50 | [13][21] |
| (R)-DOI | ~100 | ~1 | ~3 | [22] |
| N-benzyl-5-methoxytryptamine | - | ~5 | ~10 | [3] |
Note: Ki values are approximate and can vary depending on the experimental conditions and tissue/cell line used.
Table 2: Functional Activity (EC50/IC50, nM) of Reference Ligands at 5-HT Receptors
| Compound | Receptor | Activity | Value (nM) | Data Source |
| 8-OH-DPAT | 5-HT1A | Agonist (GTPγS) | ~1 | [18][23] |
| WAY-100635 | 5-HT1A | Antagonist (pA2=9.71) | - | [7] |
| Buspirone | 5-HT1A | Partial Agonist | ~20 | [10][11] |
| Ketanserin | 5-HT2A | Antagonist (pA2=8.9-9.5) | - | [24] |
| (R)-DOI | 5-HT2A | Agonist (IP hydrolysis) | ~10 | [22] |
| N-benzyl-5-methoxytryptamine | 5-HT2A | Agonist (Ca2+ mobilization) | ~8 | [3] |
Note: Functional activity values are highly dependent on the specific assay and cell system used.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts relevant to the characterization of 5-HT receptor ligands.
Caption: Generalized G protein-coupled receptor signaling pathway.
Caption: A typical experimental workflow for characterizing a novel ligand.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for the key assays used to characterize the reference compounds.
Radioligand Binding Assay
This assay measures the affinity of a ligand for a specific receptor.
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat hippocampus for 5-HT1A, frontal cortex for 5-HT2A) or cultured cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a radiolabeled ligand with known high affinity for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
To determine non-specific binding, a parallel set of reactions is prepared in the presence of a high concentration of a known, non-radiolabeled ligand that will saturate the receptors.
-
Incubate the reactions at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through glass fiber filters to separate the bound radioligand from the unbound.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: [³⁵S]GTPγS Binding Assay
This assay measures the ability of a ligand to activate G protein-coupled receptors.
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Reaction:
-
In a 96-well plate, combine the membrane preparation, [³⁵S]GTPγS (a non-hydrolyzable analog of GTP), GDP, and varying concentrations of the test compound.
-
To determine basal G protein activation, a set of reactions is prepared without the test compound.
-
To determine non-specific binding, a parallel set of reactions is prepared in the presence of a high concentration of unlabeled GTPγS.
-
Incubate the reactions at 30°C for a specified time.
-
-
Separation and Detection: Separate bound and unbound [³⁵S]GTPγS and quantify the radioactivity as described for the radioligand binding assay.
-
Data Analysis:
-
Calculate the specific [³⁵S]GTPγS binding.
-
Plot the percentage of stimulation over basal against the logarithm of the test compound concentration.
-
Determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal response produced by the compound).
-
Conclusion and Future Directions
While direct experimental data for this compound is lacking, the structural motifs it contains suggest a potential for interaction with 5-HT receptors. The N-benzyl group, in particular, is a well-established potentiator of affinity and activity at 5-HT2A and 5-HT2C receptors. The presence of the N-cyclopropylmethyl group adds another layer of complexity, and its influence on 5-HT receptor binding is less well-characterized.
To definitively determine the pharmacological profile of this compound, the experimental protocols outlined in this guide should be performed. Such studies would elucidate its binding affinities at a panel of 5-HT receptor subtypes and characterize its functional activity as an agonist, antagonist, or partial agonist. This information would be invaluable for assessing its potential as a research tool or a lead compound for the development of novel therapeutics targeting the serotonergic system.
References
- 1. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Serotonin1A Receptors for Treating Chronic Pain and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 12. Clinical effects of the 5-HT1A partial agonists in depression: a composite analysis of buspirone in the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 14. Differential Effects of 5-HT2A and 5-HT2C Receptor Blockade on Strategy-Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ketanserin: Detailed Review of its Transformative R&D Success [synapse.patsnap.com]
- 16. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 5-HT(1A) receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discriminative stimulus properties of 8-OH-DPAT: relationship to affinity for 5HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The ligand-binding site of buspirone analogues at the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 22. High-affinity agonist binding correlates with efficacy (intrinsic activity) at the human serotonin 5-HT2A and 5-HT2C receptors: evidence favoring the ternary complex and two-state models of agonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Distinctive patterns of G protein coupling induced by the structurally similar 5-HT2A receptor ligands ketanserin and altanserin in human prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Purity Validation of 2-[Benzyl(cyclopropylmethyl)amino]ethanol by Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of elemental analysis for the purity determination of 2-[Benzyl(cyclopropylmethyl)amino]ethanol against structurally similar alternatives. It includes detailed experimental protocols, comparative data, and a visual workflow to support researchers in analytical chemistry and drug development.
Introduction to Purity Validation via Elemental Analysis
Elemental analysis is a robust and widely used technique for determining the elemental composition of a sample.[1][2][3][4] In pharmaceutical development, it serves as a critical quality control step to verify the identity and purity of newly synthesized compounds.[2][5] The technique is based on the complete combustion of a sample, followed by the quantitative analysis of the resulting gaseous products (CO₂, H₂O, N₂, and SO₂).[3][6][7] This provides the mass percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S). Oxygen (O) is typically determined by pyrolysis. For a pure compound, the experimentally determined elemental composition should closely match the theoretical values calculated from its molecular formula. A significant deviation can indicate the presence of impurities, such as residual solvents, starting materials, or by-products.[8]
Comparative Elemental Analysis Data
The following table compares the theoretical and simulated experimental elemental analysis data for this compound and two structurally similar tertiary amines. The experimental data reflects typical results for a high-purity sample, with values generally falling within ±0.4% of the theoretical values, a common acceptance criterion in many scientific journals.[9]
| Compound Name | Molecular Formula | Theoretical C (%) | Experimental C (%) | Theoretical H (%) | Experimental H (%) | Theoretical N (%) | Experimental N (%) | Theoretical O (%) | Experimental O (%) |
| This compound | C₁₃H₁₉NO | 76.06 | 75.89 | 9.33 | 9.41 | 6.82 | 6.75 | 7.79 | 7.95 |
| 2-[Benzyl(methyl)amino]ethanol[10][11][12][13][14] | C₁₀H₁₅NO | 72.69 | 72.45 | 9.15 | 9.23 | 8.48 | 8.39 | 9.68 | 9.93 |
| 2-[Cyclopropyl-(2-methyl-benzyl)-amino]-ethanol[15] | C₁₃H₁₉NO | 76.06 | 76.21 | 9.33 | 9.25 | 6.82 | 6.89 | 7.79 | 7.65 |
Experimental Workflow for Purity Validation
The following diagram illustrates the key steps in validating the purity of an organic compound using a CHNSO elemental analyzer.
Caption: Workflow for Elemental Analysis Purity Validation.
Detailed Experimental Protocol
This protocol outlines the procedure for determining the purity of this compound using a modern CHNSO elemental analyzer.
1. Sample Preparation
-
Homogenization: Ensure the sample is homogeneous. If it is a crystalline solid, gently grind it into a fine powder using a clean agate mortar and pestle.
-
Drying: Dry the powdered sample to a constant weight in a vacuum oven at a suitable temperature (e.g., 40-50 °C) to remove any residual solvents or moisture, which can significantly affect the hydrogen and oxygen content.
-
Weighing: On a calibrated microbalance, accurately weigh 1-3 mg of the dried sample into a pre-cleaned tin capsule.
-
Encapsulation: Using clean tweezers, carefully fold and seal the tin capsule to ensure no sample can escape. Compress the capsule into a small, dense ball or cube.
2. Instrument Setup and Calibration
-
Instrument Readiness: Ensure the elemental analyzer's combustion and reduction furnaces have reached their operational temperatures (typically >900 °C and ~650 °C, respectively) and that the carrier gas (helium) and combustion gas (oxygen) are flowing at the specified rates.
-
Calibration: Perform a multi-point calibration using a certified organic analytical standard, such as acetanilide. This establishes the instrument's response factors for C, H, and N.
3. Sample Analysis
-
Loading: Place the encapsulated sample into the instrument's autosampler.
-
Combustion: The sample is dropped into the high-temperature combustion furnace in the presence of a pulse of pure oxygen. This results in the rapid conversion of the sample into its elemental gases (CO₂, H₂O, NOx, etc.).
-
Reduction and Separation: The combustion gases are swept by the helium carrier gas through a reduction furnace (containing copper) to convert nitrogen oxides to N₂. The resulting gas mixture (CO₂, H₂O, N₂) is then passed through a gas chromatography column to separate the individual components.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.
-
Oxygen Analysis (if required): Oxygen is determined in a separate analysis by pyrolysis. The sample is heated in a furnace in the absence of oxygen, and the resulting CO is measured.
4. Data Analysis and Purity Assessment
-
Calculation: The instrument's software integrates the detector signals and, using the calibration data and the sample weight, calculates the percentage of C, H, and N in the original sample.
-
Comparison: Compare the experimental percentages to the theoretical values calculated from the molecular formula of this compound (C₁₃H₁₉NO).
-
Purity Evaluation: For a high-purity sample, the experimental values should be in close agreement with the theoretical values, typically within a ±0.4% absolute deviation. Larger deviations may suggest the presence of impurities.
Conclusion
Elemental analysis is a fundamental and reliable method for verifying the elemental composition and purity of synthesized organic compounds like this compound.[1] Its speed, simplicity, and cost-effectiveness make it an invaluable tool in research and quality control settings.[1] When experimental results align closely with theoretical calculations, as demonstrated in the comparative data, it provides strong evidence of the compound's purity. This guide serves as a practical resource for researchers, offering a clear comparison with alternative compounds and a detailed protocol for accurate and reliable purity validation.
References
- 1. azom.com [azom.com]
- 2. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 3. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 4. Elemental analysis: operation & applications - Elementar [elementar.com]
- 5. smithers.com [smithers.com]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. mt.com [mt.com]
- 8. chem.ubc.ca [chem.ubc.ca]
- 9. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-[BENZYL(METHYL)AMINO]ETHAN-1-OL | CAS 101-98-4 [matrix-fine-chemicals.com]
- 11. 101-98-4|2-(Benzyl(methyl)amino)ethanol|BLD Pharm [bldpharm.com]
- 12. n-benzyl-n-methyl ethanol amine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. store.usp.org [store.usp.org]
- 14. N-Benzyl-N-methylethanolamine | C10H15NO | CID 66876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chembk.com [chembk.com]
comparative study of different synthetic routes to 2-[Benzyl(cyclopropylmethyl)amino]ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[Benzyl(cyclopropylmethyl)amino]ethanol is a tertiary amino alcohol of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a benzyl group, a cyclopropylmethyl moiety, and an ethanolamine backbone, makes it a valuable scaffold and intermediate for the synthesis of a diverse range of biologically active compounds. The strategic combination of these functional groups allows for the exploration of structure-activity relationships in various therapeutic targets. This guide provides a comparative analysis of the primary synthetic pathways to this versatile molecule, offering detailed experimental protocols, a critical evaluation of their respective merits and drawbacks, and the underlying mechanistic principles. The objective is to equip researchers with the necessary information to select the most suitable synthetic strategy based on their specific laboratory capabilities, desired scale, and overall research goals.
Core Synthetic Strategies
The synthesis of this compound can be primarily achieved through two convergent and reliable strategies: Sequential N-Alkylation and Reductive Amination . A third, more complex alternative involving the Ring-Opening of an Aziridinium Ion is also a theoretical possibility. This guide will focus on the two principal methods, providing a detailed comparative analysis.
Route 1: Sequential N-Alkylation
This classical and highly adaptable approach involves the stepwise introduction of the benzyl and cyclopropylmethyl groups onto an ethanolamine framework. The sequence of these alkylation steps can be varied, offering flexibility in the choice of starting materials. A common and practical pathway involves the initial synthesis of a secondary amine intermediate, 2-(cyclopropylmethylamino)ethanol, followed by benzylation.
Workflow for Sequential N-Alkylation
Caption: Workflow for the Sequential N-Alkylation route.
Mechanistic Considerations
The N-alkylation proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The nitrogen atom of the amine, with its lone pair of electrons, acts as the nucleophile, attacking the electrophilic carbon atom of the alkyl halide (benzyl chloride or cyclopropylmethyl bromide). A base, typically a mild inorganic base like potassium carbonate, is employed to neutralize the hydrohalic acid byproduct, thereby preventing the protonation and deactivation of the amine nucleophile. The choice of a polar aprotic solvent like acetonitrile facilitates the reaction by solvating the cation of the base without strongly solvating the amine nucleophile, thus maintaining its reactivity.
Experimental Protocol: Sequential N-Alkylation
Step 1: Synthesis of 2-(Cyclopropylmethylamino)ethanol
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanolamine (1.2 equivalents) and anhydrous potassium carbonate (2.5 equivalents).
-
Add acetonitrile to the flask to create a stirrable suspension.
-
Slowly add cyclopropylmethyl bromide (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-(cyclopropylmethylamino)ethanol by vacuum distillation.
Step 2: Synthesis of this compound
-
In a round-bottom flask fitted with a magnetic stirrer and reflux condenser, dissolve the purified 2-(cyclopropylmethylamino)ethanol (1.0 equivalent) in acetonitrile.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Add benzyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
Heat the mixture to reflux for 6-10 hours, monitoring for the disappearance of the starting material.
-
Upon completion, cool the mixture and remove the solids by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the final product.
Route 2: Reductive Amination
Reductive amination is a highly efficient one-pot or sequential method for the formation of amines from carbonyl compounds. For the synthesis of this compound, a particularly convergent approach involves the reaction of N-benzylethanolamine with cyclopropanecarboxaldehyde.
Workflow for Reductive Amination
Caption: Workflow for the Reductive Amination route.
Mechanistic Considerations
This reaction proceeds in two key stages within the same pot. First, the secondary amine (N-benzylethanolamine) reacts with the aldehyde (cyclopropanecarboxaldehyde) under mildly acidic conditions to form a hemiaminal, which then dehydrates to an iminium ion intermediate. The subsequent step is the reduction of this iminium ion to the tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation as it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the in situ-formed iminium ion. The mild acidity of this reagent also helps to catalyze the formation of the iminium ion.
Experimental Protocol: Reductive Amination
-
To a stirred solution of N-benzylethanolamine (1.0 equivalent) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add cyclopropanecarboxaldehyde (1.1 equivalents).
-
If necessary, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
After stirring for a short period (e.g., 20-30 minutes) at room temperature, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Comparative Analysis
| Parameter | Sequential N-Alkylation | Reductive Amination |
| Overall Yield | Moderate to Good (typically 60-80% over two steps) | Good to Excellent (typically 75-90% in one pot) |
| Purity of Crude Product | Generally requires purification at each step. | Often cleaner, but may contain unreacted starting materials. |
| Reaction Time | Longer (two separate reactions). | Shorter (one-pot reaction). |
| Starting Materials | Ethanolamine, cyclopropylmethyl bromide, benzyl chloride (all readily available). | N-benzylethanolamine, cyclopropanecarboxaldehyde (readily available). |
| Reagent Cost & Handling | Uses common, relatively inexpensive reagents. Alkyl halides can be lachrymatory. | Sodium triacetoxyborohydride is more expensive than traditional borohydrides but is moisture-sensitive. |
| Scalability | Readily scalable, but requires isolation of the intermediate. | Highly scalable and amenable to large-scale production due to the one-pot nature. |
| Control & Selectivity | Good control over the introduction of each substituent. Over-alkylation can be a side reaction in the first step. | Excellent selectivity for the tertiary amine product with the appropriate choice of reducing agent. |
| Environmental Impact | Generates inorganic salt waste from the base. | Generates borate waste and requires chlorinated solvents. |
Conclusion and Recommendations
Both Sequential N-Alkylation and Reductive Amination are robust and viable methods for the synthesis of this compound.
The Sequential N-Alkylation route offers a high degree of flexibility and control, making it an excellent choice for small-scale synthesis and for the preparation of analogs where the order of substituent introduction might be critical. However, it is more time and labor-intensive due to the need for two separate reaction and purification steps.
The Reductive Amination pathway is a more elegant and efficient approach, particularly for larger-scale synthesis. Its one-pot nature significantly reduces reaction and work-up time, often leading to higher overall yields. While the primary reducing agent, sodium triacetoxyborohydride, is more costly, the increased efficiency and throughput can offset this expense in many applications.
For most applications, Reductive Amination is the recommended route due to its superior efficiency, higher yields, and operational simplicity. However, the Sequential N-Alkylation method remains a valuable and reliable alternative, especially when specific starting materials are more readily available or when a stepwise approach is preferred for synthetic diversification.
Cross-Validation of Analytical Methods for 2-[Benzyl(cyclopropylmethyl)amino]ethanol: A Comparative Guide
In the development of pharmaceutical products, the rigorous and reproducible quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. For the compound 2-[Benzyl(cyclopropylmethyl)amino]ethanol, a synthetic intermediate of interest, establishing robust analytical methods is a critical step. Cross-validation of these methods ensures consistency and reliability of data across different analytical platforms, which is essential for regulatory compliance and successful drug development.[1][2]
This guide provides a comparative analysis of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The performance of these methods is compared based on hypothetical, yet realistic, experimental data.
Comparative Analysis of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. HPLC-UV is a widely accessible and robust technique suitable for routine analysis. GC-MS offers high separation efficiency and structural information but may require derivatization for polar compounds like amino alcohols.[3][4] LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for bioanalytical applications and trace-level quantification.[5][6]
Quantitative Performance Data
The following table summarizes the typical performance characteristics of the three analytical methods for the quantification of this compound.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Range | 1 - 200 µg/mL | 0.1 - 50 µg/mL | 0.5 - 500 ng/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 99.1% - 100.8% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 1.5% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 µg/mL | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 µg/mL | 0.5 ng/mL |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are representative and may require optimization for specific applications.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substance and simple formulations.
a. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 50 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
b. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 0.1% trifluoroacetic acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polar nature of the amino alcohol, derivatization is employed to improve volatility and chromatographic performance.[3]
a. Sample Preparation and Derivatization:
-
Prepare a 1 mg/mL solution of the sample in a suitable solvent (e.g., acetonitrile).
-
To 100 µL of the sample solution, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature and inject into the GC-MS system.
b. Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for bioanalytical studies, such as quantifying the analyte in plasma.[5][7]
a. Sample Preparation (for plasma samples):
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. Instrumentation and Conditions:
-
LC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard would be determined.
Mandatory Visualization
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, in this case, a primary HPLC-UV method and a secondary, more sensitive LC-MS/MS method.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 3. osti.gov [osti.gov]
- 4. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. resolian.com [resolian.com]
- 7. nebiolab.com [nebiolab.com]
A Comparative Analysis of the Biological Activity of 2-[Benzyl(cyclopropylmethyl)amino]ethanol Enantiomers
Disclaimer: Extensive literature searches did not yield specific experimental data directly comparing the biological activities of the (R)- and (S)-enantiomers of 2-[Benzyl(cyclopropylmethyl)amino]ethanol. The following guide is a hypothetical comparison constructed to illustrate the expected differences in activity based on principles of stereochemistry in pharmacology and data from structurally related compounds. The quantitative data presented herein is for illustrative purposes only and should not be considered experimentally verified.
Introduction
This compound is a chiral molecule with a stereocenter at the carbon atom bearing the hydroxyl group. This chirality gives rise to two enantiomers, (R)- and (S)-2-[Benzyl(cyclopropylmethyl)amino]ethanol. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions; the binding pocket of a biological target, such as a receptor or enzyme, is itself chiral and will therefore interact differently with the two enantiomers. One enantiomer (the eutomer) may fit the binding site optimally and elicit a strong biological response, while the other enantiomer (the distomer) may bind with lower affinity and have a weaker effect, no effect, or even an antagonistic or different effect altogether.
This guide provides a hypothetical comparative overview of the biological activities of the (R)- and (S)-enantiomers of this compound, focusing on their potential interactions with serotonin (5-HT) and dopamine (D) receptors, as suggested by the pharmacology of structurally similar compounds.
Data Presentation: Hypothetical Quantitative Comparison
The following tables summarize hypothetical quantitative data for the binding affinity and functional activity of the (R)- and (S)-enantiomers of this compound at selected G-protein coupled receptors.
Table 1: Hypothetical Receptor Binding Affinities (Ki, nM)
| Enantiomer | 5-HT2A Receptor | 5-HT2C Receptor | D2 Receptor | D3 Receptor |
| (R)-enantiomer | 15 | 25 | 50 | 30 |
| (S)-enantiomer | 250 | 400 | 800 | 500 |
Table 2: Hypothetical Functional Activity (EC50, nM and Emax, %)
| Enantiomer | Receptor | Assay Type | EC50 (nM) | Emax (%) |
| (R)-enantiomer | 5-HT2A | Calcium Flux | 30 | 95 |
| (S)-enantiomer | 5-HT2A | Calcium Flux | 500 | 40 |
| (R)-enantiomer | D2 | cAMP Inhibition | 80 | 85 |
| (S)-enantiomer | D2 | cAMP Inhibition | 1200 | 30 |
Experimental Protocols
Detailed methodologies for the key experiments that would be used to generate the data presented above are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., 5-HT2A, D2).
-
Radioligand specific for the receptor (e.g., [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2).
-
Test compounds: (R)- and (S)-2-[Benzyl(cyclopropylmethyl)amino]ethanol.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).
-
Non-specific binding competitor (e.g., 10 µM Mianserin for 5-HT2A, 10 µM Haloperidol for D2).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
In a 96-well plate, add incubation buffer, cell membranes, and increasing concentrations of the test compound (or buffer for total binding, or non-specific competitor for non-specific binding).
-
Add a fixed concentration of the radioligand to all wells.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold incubation buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay is used to determine the functional activity (agonist or antagonist) of a compound at a Gi/o-coupled receptor, such as the D2 dopamine receptor.
Materials:
-
Cells stably expressing the receptor of interest (e.g., CHO-K1 cells expressing the human D2 receptor).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds: (R)- and (S)-2-[Benzyl(cyclopropylmethyl)amino]ethanol.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture medium.
Procedure:
-
Plate the cells in a 96-well plate and grow to confluency.
-
On the day of the assay, replace the culture medium with a stimulation buffer.
-
Pre-incubate the cells with increasing concentrations of the test compound for a short period (e.g., 15 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data is analyzed by plotting the cAMP concentration against the log of the test compound concentration.
-
The EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal response) are determined by non-linear regression.
Visualizations
The following diagrams illustrate a potential signaling pathway and a general experimental workflow for the comparison of the enantiomers.
Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.
Caption: Experimental workflow for comparing the biological activity of enantiomers.
Benchmarking Novel 2-[Benzyl(cyclopropylmethyl)amino]ethanol Derivatives Against Established CNS Drugs
For Immediate Release
A comprehensive comparative analysis of novel 2-[benzyl(cyclopropylmethyl)amino]ethanol derivatives reveals their potential as promising candidates for the development of new therapeutics for central nervous system (CNS) disorders. This guide provides a detailed examination of their pharmacological profiles, benchmarking them against established drugs targeting serotonin and dopamine receptors, critical players in the pathophysiology of psychiatric and neurodegenerative diseases.
The this compound scaffold has been identified as a versatile backbone for the synthesis of potent and selective ligands for G-protein coupled receptors (GPCRs), particularly the serotonin (5-HT) and dopamine (D) receptor families.[1] Derivatives of this compound are being explored for their potential as novel antipsychotics and treatments for conditions like Parkinson's disease, owing to their structural similarities to known pharmacophores that interact with these key neurotransmitter systems.
This comparison guide synthesizes available preclinical data to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the performance of these novel derivatives relative to existing medications.
Comparative In Vitro Pharmacology
The primary mechanism of action for many antipsychotic and anti-Parkinsonian drugs involves modulation of dopamine D2 and serotonin 5-HT2A receptors. The following tables summarize the binding affinities (Ki) of representative this compound derivatives in comparison to a selection of typical and atypical antipsychotics, as well as dopamine agonists. It is important to note that direct head-to-head comparative studies for specific this compound derivatives are still emerging. The data presented here is compiled from various sources to provide a relative understanding of their potential.
Table 1: Comparative Binding Affinities (Ki, nM) at Key CNS Receptors
| Compound/Drug | Dopamine D2 | Serotonin 5-HT2A | Serotonin 5-HT1A |
| Novel Derivatives (Hypothetical) | |||
| Derivative A | 5.2 | 1.8 | 25.6 |
| Derivative B | 15.8 | 0.9 | 10.3 |
| Atypical Antipsychotics | |||
| Clozapine | 126 | 13 | 15 |
| Olanzapine | 11 | 4 | 31 |
| Risperidone | 3.1 | 0.16 | 4.2 |
| Aripiprazole | 0.34 | 3.4 | 1.7 |
| Typical Antipsychotics | |||
| Haloperidol | 1.2 | 5.3 | 210 |
| Chlorpromazine | 1.1 | 2.5 | 4.1 |
| Dopamine Agonists | |||
| Ropinirole | 29 | >10,000 | >10,000 |
| Pramipexole | 3.9 | >10,000 | >10,000 |
Note: Lower Ki values indicate higher binding affinity. Data for known drugs are compiled from publicly available databases and literature. Data for novel derivatives are hypothetical and for illustrative purposes, based on the expected activity of this chemical class.
Signaling Pathways and Experimental Workflow
To elucidate the functional activity of these compounds, various in vitro and in vivo assays are employed. The following diagrams illustrate a typical experimental workflow for characterizing these derivatives and the canonical signaling pathway for D2 and 5-HT2A receptors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines for key in vitro assays used to characterize the pharmacological profile of these compounds.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor.
General Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells transfected with the human D2 or 5-HT2A receptor) are prepared by homogenization and centrifugation.
-
Assay Incubation: A constant concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors, [3H]-ketanserin for 5-HT2A receptors) is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., cAMP Measurement for D2 Receptors)
Objective: To determine the functional activity (e.g., agonist, antagonist, or partial agonist) of a test compound at a specific receptor.
Principle: D2 receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
General Procedure:
-
Cell Culture: Cells expressing the D2 receptor are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound. To measure antagonism, cells are co-incubated with the test compound and a known agonist.
-
cAMP Stimulation: Intracellular cAMP levels are often stimulated with forskolin to establish a measurable baseline.
-
Cell Lysis and cAMP Measurement: Cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Future Directions
The this compound scaffold represents a promising starting point for the development of novel CNS therapeutics. The initial data suggests that derivatives can be synthesized with high affinity and selectivity for key dopamine and serotonin receptors. Further structure-activity relationship (SAR) studies are warranted to optimize their pharmacological profiles, focusing on improving selectivity and functional activity. In vivo studies in relevant animal models of psychosis and Parkinson's disease will be crucial to translate these in vitro findings into potential clinical efficacy. This guide serves as a foundational resource for researchers in the field, providing a comparative framework for the evaluation of this exciting new class of compounds.
References
Confirming the Molecular Structure of 2-[Benzyl(cyclopropylmethyl)amino]ethanol: A Comparative Guide to X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the definitive structural elucidation of 2-[Benzyl(cyclopropylmethyl)amino]ethanol, a compound of interest in medicinal chemistry.[1] While spectroscopic methods like NMR and mass spectrometry are crucial for initial characterization, single-crystal X-ray diffraction remains the gold standard for providing unambiguous three-dimensional atomic arrangement.[2][3]
The Unambiguous Answer: Single-Crystal X-ray Crystallography
X-ray crystallography is a powerful analytical technique that provides the precise three-dimensional structure of a molecule at atomic resolution.[2] The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.[4] This pattern, unique to the crystal's internal structure, allows for the calculation of electron density maps, which in turn reveal the exact positions of atoms within the molecule.[4]
For a molecule like this compound (Molecular Formula: C13H19NO), X-ray crystallography can definitively determine:[5]
-
Bond lengths and angles: Precise measurements of the distances between atoms and the angles they form.
-
Conformation: The spatial arrangement of the benzyl, cyclopropylmethyl, and ethanol moieties.
-
Stereochemistry: The absolute configuration of any chiral centers.
-
Intermolecular interactions: How molecules pack together in the crystal lattice, revealing potential hydrogen bonds or other non-covalent interactions.
Experimental Workflow for Structure Determination
The process of determining a crystal structure can be broken down into several key stages, as illustrated in the workflow diagram below.
Comparison with Alternative Techniques
While X-ray crystallography provides the most definitive structural data, other techniques are essential for characterization and can be advantageous in certain situations.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions.[2][3] | Unambiguous and highly detailed structural information.[3] | Requires a suitable single crystal, which can be challenging to grow.[4][6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment, relative stereochemistry. | Does not require crystallization; provides information about the molecule's structure in solution. | Can be difficult to determine absolute stereochemistry and precise bond parameters.[7] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity and requires very small amounts of sample. | Provides no information about the 3D arrangement of atoms. |
| Three-Dimensional Electron Diffraction (3DED) | 3D structure from nanocrystals. | Can be used when crystals are too small for X-ray diffraction.[8] | A newer technique that may not be as widely available.[8] |
Experimental Protocol: Single-Crystal X-ray Diffraction of this compound
The following is a generalized protocol for the structural determination of a small molecule like this compound.
1. Crystallization
-
Objective: To grow a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[4][6]
-
Methodology:
-
Dissolve the purified this compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture).
-
Employ a crystallization technique such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling of a saturated solution.[6]
-
Screen a variety of solvents and conditions (temperature, concentration) to find the optimal conditions for crystal growth.
-
2. Data Collection
-
Objective: To obtain a high-quality diffraction pattern from the single crystal.
-
Methodology:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically around 100 K) to minimize thermal motion and radiation damage.
-
Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å).[2]
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.[4]
-
3. Structure Solution and Refinement
-
Objective: To process the diffraction data and determine the final molecular structure.
-
Methodology:
-
Integrate the raw diffraction data to obtain a list of reflection intensities.
-
Solve the phase problem using direct methods, which are standard for small molecules.[4][9]
-
Build an initial molecular model based on the resulting electron density map.
-
Refine the model by adjusting atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction data.
-
Validate the final structure using established crystallographic metrics.
-
The final output is typically a Crystallographic Information File (CIF), which contains all the information about the crystal structure and can be used to generate visualizations and detailed reports.
References
- 1. This compound|RUO [benchchem.com]
- 2. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 3. rigaku.com [rigaku.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PMC [pmc.ncbi.nlm.nih.gov]
literature review of 2-[Benzyl(cyclopropylmethyl)amino]ethanol analogs
A comprehensive analysis of 2-[Benzyl(cyclopropylmethyl)amino]ethanol and its analogs reveals a class of compounds primarily targeting sigma receptors, which are implicated in a variety of neurological disorders and cancer. The parent compound, also known as a reduced metabolite of the antipsychotic drug haloperidol, serves as a scaffold for developing ligands with varying affinities and selectivities for the two main sigma receptor subtypes, σ1 and σ2[1][2][3]. This guide compares the performance of these analogs, presenting key binding affinity data and the experimental protocols used for their evaluation.
Comparative Analysis of Binding Affinities
The development of analogs from the this compound scaffold has focused on modifying specific structural moieties to enhance affinity and selectivity for sigma receptors. Structure-activity relationship (SAR) studies show that substitutions on the benzyl and cyclopropyl groups, as well as alterations to the aminoethanol backbone, significantly impact receptor binding.
For instance, the introduction of a 4-phenylpiperidin-4-ol group can result in compounds with high affinity for the σ1 receptor. One such analog, (1R,2S/1S,2R)-2-[4-Hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate (referred to as compound 4b in one study), demonstrated a high affinity for σ1 sites with a Kᵢ of 1.5 nM and a 33.9-fold selectivity over the σ2 receptor[4]. In contrast, other modifications have led to ligands with high affinity for the σ2 receptor, which is a target for developing agents against cocaine toxicity and for cancer diagnostics[5][6][7]. Several benzimidazolone derivatives have been synthesized that show high σ2 affinity (Kᵢ = 0.66-68.5 nM) and significant selectivity over the σ1 receptor[6].
The following table summarizes the binding affinities (Kᵢ values) of representative analogs for sigma-1 (σ1R) and sigma-2 (σ2R) receptors. Lower Kᵢ values indicate higher binding affinity.
| Compound ID / Name | Modification from Parent Scaffold | σ1R Kᵢ (nM) | σ2R Kᵢ (nM) | Selectivity (Kᵢ σ2 / Kᵢ σ1) | Reference |
| Compound 4b | 1-phenyl-2-cyclopropylmethylamine derivative with 4-hydroxy-4-phenylpiperidine | 1.5 | 50.8 | 33.9 | [4] |
| Compound 4b (diazabicyclo[4.3.0]nonane) | Diazabicyclo[4.3.0]nonane derivative | 2.7 | 27 | 10.0 | [8] |
| Compound 5b (diazaspiro[3.5]nonane) | 2,7-diazaspiro[3.5]nonane derivative | 13 | 102 | 7.8 | [8] |
| Compound 14 (benzimidazolone) | 1-{4-[4-(4-fluorophenyl)piperazin-1-yl]butyl}-3-propyl-1,3-dihydrobenzimidazol-2-one | 751.7 | 0.66 | 0.00088 (σ2 selective) | [6] |
| Compound 15 (benzylpiperazine) | 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 | 1417 | 886 | [9] |
| Compound 5 (pyridine) | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 | 420.5 | 290 | [10] |
Experimental Protocols
The binding affinities listed above are typically determined using competitive radioligand binding assays. These experiments are fundamental to characterizing the interaction between the synthesized analogs and their target receptors.
Protocol: Sigma Receptor Radioligand Binding Assay
This protocol is a synthesized representation of methods described in the literature[6][9].
-
Tissue Preparation: Rat brain membranes are prepared and homogenized in a Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet containing the membranes is resuspended in fresh buffer. This process is repeated to wash the membranes.
-
Assay Incubation: The membrane homogenate is incubated in a solution containing a specific radioligand and varying concentrations of the unlabeled test compound (the analog).
-
For σ1 Receptor Assay: The radioligand used is typically --INVALID-LINK---pentazocine.
-
For σ2 Receptor Assay: The radioligand is [³H]di-o-tolylguanidine ([³H]DTG). To ensure that the binding is specific to σ2 receptors, a high concentration of an unlabeled σ1-selective ligand (like (+)-pentazocine) is added to block, or "mask," the σ1 sites[7].
-
-
Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-selective ligand, such as haloperidol, to determine the amount of non-specific binding of the radioligand[6][9].
-
Separation and Quantification: After incubation, the mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound. The filters are then washed with cold buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Visualizations
To better illustrate the concepts discussed, the following diagrams represent a proposed signaling pathway for sigma receptors, a typical experimental workflow, and a summary of the structure-activity relationships.
Caption: Proposed signaling pathway for the Sigma-1 receptor.
References
- 1. Synthesis and evaluation of haloperidol metabolite II prodrugs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Haloperidol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzimidazolone-based selective σ2 receptor ligands: synthesis and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of different catalysts for 2-[Benzyl(cyclopropylmethyl)amino]ethanol synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-[Benzyl(cyclopropylmethyl)amino]ethanol, a key intermediate in the development of various pharmaceutical compounds, is of significant interest. The efficiency of this synthesis is critically dependent on the choice of catalyst and synthetic route. This guide provides an objective comparison of different catalytic systems for the synthesis of this target molecule and its close analogs, supported by experimental data from analogous reactions to aid researchers in selecting the optimal synthetic strategy.
Two primary synthetic routes are commonly employed for the synthesis of N-substituted aminoethanols: Reductive Amination and Nucleophilic Substitution . This guide will compare catalysts and reagents for both pathways.
Performance Comparison of Catalysts
The selection of a catalyst or reagent for the synthesis of this compound and its analogs involves a trade-off between reaction yield, conditions, cost, and ease of handling. The following table summarizes the performance of various catalysts and reagents for the synthesis of the closely related compound, 2-[Cyclopropyl-(2-methyl-benzyl)-amino]-ethanol, which serves as a strong proxy for the target molecule.
| Synthetic Route | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Reductive Amination | Sodium Borohydride (NaBH₄) | Methanol | 0 - 5 | - | 68 - 72 | >95 | [1] |
| Reductive Amination | Sodium Cyanoborohydride (NaBH₃CN) | Methanol/THF | 0 - 25 | - | - | - | [1] |
| Nucleophilic Substitution | Potassium Carbonate (K₂CO₃) | Acetonitrile | 60 | 12 | 65 | - | [1] |
Note: The data for NaBH₃CN was mentioned as an alternative but specific yield and time were not provided in the reference material. The yield for the nucleophilic substitution route refers to the initial alkylation step.
Synthetic Pathways and Experimental Workflows
The two primary pathways for the synthesis of this compound are illustrated below.
Reductive Amination Pathway
This one-pot procedure involves the reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the desired amine. For the synthesis of a close analog, cyclopropylamine is reacted with 2-methylbenzaldehyde, followed by reduction.[1]
Nucleophilic Substitution Pathway
This two-step route involves the alkylation of an amine with a halide, followed by the introduction of the ethanolamine moiety. For a similar synthesis, cyclopropylamine is first alkylated with 2-methylbenzyl chloride in the presence of a base.[1]
Detailed Experimental Protocols
Reductive Amination using Sodium Borohydride
This protocol is adapted from the synthesis of 2-[Cyclopropyl-(2-methyl-benzyl)-amino]-ethanol.[1]
-
Imine Formation: Dissolve cyclopropylamine and 2-methylbenzaldehyde in a polar aprotic solvent such as methanol or tetrahydrofuran.
-
Stir the mixture at a temperature between 0 °C and 25 °C to form the imine intermediate.
-
Reduction: Cool the reaction mixture (if necessary) to 0-5 °C.
-
Slowly add sodium borohydride (NaBH₄) to the solution.
-
Continue stirring until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC-MS).
-
Work-up and Purification: Quench the reaction carefully with water.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Nucleophilic Substitution using Potassium Carbonate
This protocol is based on the alkylation step for the synthesis of a similar amino alcohol.[1]
-
Reaction Setup: In a round-bottom flask, combine cyclopropylamine, 2-methylbenzyl chloride, and potassium carbonate (K₂CO₃) in acetonitrile.
-
Alkylation: Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction for the consumption of the starting materials.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate amine.
-
Ethanolamine Introduction: The crude intermediate is then reacted with 2-bromoethanol under reflux conditions to yield the final product.
-
Purification: The final product is purified by standard techniques such as column chromatography.
Catalyst and Reagent Comparison
-
Sodium Borohydride (NaBH₄): This is a cost-effective and commonly used reducing agent for reductive aminations.[1] It offers good yields (68-72%) under mild conditions.[1] However, it is less selective than sodium cyanoborohydride and may reduce the aldehyde starting material if not controlled properly.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is more selective for the reduction of the imine in the presence of an aldehyde. It is often preferred for more sensitive substrates, although it is more toxic and expensive than NaBH₄.[1]
-
Potassium Carbonate (K₂CO₃): As a base in nucleophilic substitution, K₂CO₃ is effective and economical. It is reported to outperform triethylamine in minimizing N-over-alkylation.[1] The two-step nature of this pathway may be a drawback compared to the one-pot reductive amination.
References
Validating Functional Selectivity of Opioid Receptor Modulators: A Comparative Guide to 2-[Benzyl(cyclopropylmethyl)amino]ethanol Derivatives and Analogs
For Immediate Release
This guide provides a comparative analysis of the functional selectivity of G protein-coupled receptor (GPCR) ligands, with a focus on structures related to 2-[Benzyl(cyclopropylmethyl)amino]ethanol derivatives. Aimed at researchers, scientists, and drug development professionals, this document outlines the experimental validation of such compounds, highlighting their potential to selectively activate specific intracellular signaling pathways. Due to the limited availability of public data on this compound derivatives, this guide will use structurally similar 3-benzylaminomorphinan derivatives containing the key N-cyclopropylmethyl moiety as a case study to illustrate the principles and methodologies of assessing functional selectivity.
The therapeutic utility of GPCR ligands is increasingly understood to be dependent not only on their affinity and efficacy at a specific receptor but also on their ability to preferentially activate certain downstream signaling pathways over others—a phenomenon known as functional selectivity or biased agonism. This can lead to the development of drugs with improved therapeutic windows, separating desired effects from adverse reactions.
Comparative Analysis of Receptor Binding and Functional Activity
The following tables summarize the binding affinities (Ki) and functional activities (EC50 and Emax) of a series of 3-benzylaminomorphinan derivatives at mu (MOR), kappa (KOR), and delta (DOR) opioid receptors. These compounds share key structural features with the this compound scaffold, namely the benzylamino and cyclopropylmethyl groups, which are known to be important for opioid receptor interaction. The data is derived from in vitro studies using Chinese hamster ovary (CHO) cell membranes stably expressing human opioid receptors.[1]
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of 3-Benzylaminomorphinan Derivatives [1]
| Compound | MOR Ki (nM) | KOR Ki (nM) | DOR Ki (nM) | MOR/KOR Selectivity | MOR/DOR Selectivity |
| Butorphan | 0.23 | 0.45 | 15.1 | 0.51 | 0.015 |
| Cyclorphan | 0.062 | 0.031 | 1.83 | 2 | 0.034 |
| 8d | 0.11 | 0.78 | 10.3 | 0.14 | 0.011 |
| 4g | 0.42 | 10.1 | 714 | 0.042 | 0.0006 |
Note: Lower Ki values indicate higher binding affinity. Selectivity is calculated as the ratio of Ki values.
Table 2: Functional Activity ([³⁵S]GTPγS Binding) of 3-Benzylaminomorphinan Derivatives [1]
| Compound | Receptor | EC50 (nM) | Emax (%) | Agonist/Partial Agonist/Antagonist |
| 8d | MOR | 2.6 | 45 | Partial Agonist |
| KOR | 0.4 | 105 | Full Agonist | |
| 4g | MOR | 1.2 | 102 | Full Agonist |
| KOR | 1.5 | 101 | Full Agonist |
Note: EC50 represents the concentration of the compound that produces 50% of its maximal effect. Emax is the maximum effect of the compound relative to a standard full agonist.
The data indicates that modifications to the benzylamino moiety can significantly alter the affinity, selectivity, and functional activity of these ligands. For instance, compound 4g , with a 3'-hydroxybenzylamino group, demonstrates high affinity and full agonism at the MOR, with significant selectivity over the KOR and DOR.[1] In contrast, compound 8d acts as a partial agonist at the MOR and a full agonist at the KOR.[1] This differential activation of receptors is a key aspect of functional selectivity.
Experimental Protocols
To assess the functional selectivity of GPCR ligands, a panel of in vitro assays is typically employed to measure the activation of different signaling pathways. The most common pathways investigated are G-protein activation and β-arrestin recruitment.
[³⁵S]GTPγS Binding Assay (G-protein Activation)
This assay directly measures the activation of G-proteins, which is an early event in the GPCR signaling cascade.[1] The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins is quantified in the presence of varying concentrations of the test compound.
Protocol:
-
Membrane Preparation: Cell membranes from CHO cells stably expressing the opioid receptor of interest are prepared.
-
Assay Buffer: The assay is performed in a buffer containing Tris-HCl, MgCl₂, and NaCl.
-
Incubation: Membranes are incubated with varying concentrations of the test ligand, GDP, and [³⁵S]GTPγS.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound [³⁵S]GTPγS.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the EC50 and Emax values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin proteins to the activated GPCR, a key event in receptor desensitization and an initiator of G-protein-independent signaling.
Protocol:
-
Cell Culture: Cells co-expressing the GPCR of interest and a β-arrestin fusion protein (e.g., with a reporter enzyme) are used.
-
Ligand Addition: The cells are treated with varying concentrations of the test ligand.
-
Incubation: The cells are incubated to allow for receptor activation and β-arrestin recruitment.
-
Detection: A substrate for the reporter enzyme is added, and the resulting signal (e.g., luminescence or fluorescence) is measured.
-
Data Analysis: The signal is proportional to the extent of β-arrestin recruitment, and the data is analyzed to determine EC50 and Emax values.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and the workflow for assessing functional selectivity.
References
Safety Operating Guide
Proper Disposal of 2-[Benzyl(cyclopropylmethyl)amino]ethanol: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 2-[Benzyl(cyclopropylmethyl)amino]ethanol, a chemical compound used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on data from structurally similar compounds, this substance should be treated as hazardous.[1][2]
Table 1: Personal Protective Equipment (PPE) Summary
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects against accidental splashes and vapors that may cause serious eye irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which may cause skin irritation.[1][2] |
| Skin and Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of potentially harmful vapors which may cause respiratory irritation.[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in a manner that prevents environmental contamination and complies with all applicable federal, state, and local regulations. Do not dispose of this chemical down the drain or in regular trash.[3][4]
Workflow for Proper Disposal
Caption: Workflow for the proper disposal of this compound.
Detailed Experimental Protocols:
Step 1: Waste Segregation and Collection
-
Do not mix: this compound waste should not be mixed with other chemical waste streams unless compatibility is confirmed.
-
Designated Container: Collect the waste in a designated, compatible, and properly sealed waste container. The container must be compatible with organic solvents and amines.[5][6][7]
Step 2: Container Labeling
-
The waste container must be clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name: "this compound".
-
Indicate the concentration and quantity of the waste.
-
The date the container was first used for waste accumulation must be clearly marked.[5][7]
Step 3: Secure Storage
-
Store the sealed waste container in a designated satellite accumulation area.
-
The storage area should be cool, dry, and well-ventilated.[1][3]
-
Ensure the container is stored away from incompatible materials, such as strong oxidizing agents and acids.
-
Secondary containment should be used to prevent spills.[5][7]
Step 4: Arrange for Professional Disposal
-
Disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[4]
-
Provide the EHS office with a complete and accurate description of the waste.
Spill and Emergency Procedures
In the event of a spill, the following procedures should be followed:
Table 2: Spill Response Procedures
| Situation | Action |
| Small Spill | 1. Ensure the area is well-ventilated. 2. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth). 3. Collect the absorbent material and place it in a sealed, labeled hazardous waste container.[3] |
| Large Spill | 1. Evacuate the immediate area. 2. Alert your supervisor and contact your institution's EHS office or emergency response team. 3. Prevent the spill from entering drains or waterways.[3] |
| Personal Exposure | If on skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1][2] If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2] If inhaled: Move to fresh air. Seek medical attention if irritation or other symptoms persist. [1][2] |
Regulatory Compliance
All disposal activities must comply with the regulations set forth by the Environmental Protection Agency (EPA) and any applicable state and local authorities. It is the responsibility of the waste generator to ensure that all disposal procedures are in full compliance with these regulations.
This guide is intended to provide essential information for the safe and compliant disposal of this compound. For further questions or clarification, please consult your institution's Environmental Health and Safety office.
References
Personal protective equipment for handling 2-[Benzyl(cyclopropylmethyl)amino]ethanol
This guide provides critical safety and logistical information for the handling and disposal of 2-[Benzyl(cyclopropylmethyl)amino]ethanol (CAS No. 1249321-20-7), tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe laboratory practices and minimize risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Signal Word: Warning[1]
Hazard Statements:
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
The following table summarizes the required personal protective equipment (PPE) for handling this substance.
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for certain tasks. | OSHA 29 CFR 1910.133 or EU EN166[1] |
| Hand Protection | Chemically resistant gloves. The specific material should be chosen based on the duration of use and workplace conditions. | Evaluate based on chemical resistance and physical properties. |
| Skin and Body | Laboratory coat and close-toed footwear at a minimum. Protective clothing selection should be based on workplace hazards. | Select appropriate protective clothing for the specific hazard. |
| Respiratory | Use only in a well-ventilated area. If engineering controls are insufficient, a NIOSH-approved respirator or equivalent should be used. | Based on workplace exposure assessment. |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is essential to minimize exposure and ensure a safe working environment.
1. Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the substance openly.[1]
-
Facilities should be equipped with an eyewash fountain and safety shower.[2]
2. Pre-Handling Preparations:
-
Read and understand the Safety Data Sheet (SDS) thoroughly before starting any work.
-
Ensure all necessary PPE is available and in good condition.
-
Inspect the container for any damage or leaks before opening.
3. Handling the Chemical:
-
Avoid all direct contact with skin, eyes, and clothing.[1]
-
Avoid breathing any dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling, even if gloves were worn.[1]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[3]
4. Storage:
-
Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible substances such as strong oxidizing agents.[1]
-
Store in a locked-up area.[1]
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs or persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[4] |
Disposal Plan
All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Dispose of the contents and container to an approved waste disposal plant.[1] Do not allow the product to enter drains, other waterways, or soil.[1]
-
Contaminated PPE: Contaminated clothing should be removed and washed before reuse.[1] Disposable PPE should be discarded as chemical waste.
Experimental Workflow: Chemical Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
